molecular formula C4H6N2O B1310762 4-methoxy-1H-pyrazole CAS No. 14884-01-6

4-methoxy-1H-pyrazole

Cat. No.: B1310762
CAS No.: 14884-01-6
M. Wt: 98.1 g/mol
InChI Key: NCFMDIJKEYGCRD-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazole (CAS 14884-01-6) is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol. It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . This compound is a functionalized pyrazole, a class of five-membered aromatic heterocycles characterized by a ring structure with two adjacent nitrogen atoms . As a building block in medicinal chemistry, the pyrazole scaffold is a privileged structure found in numerous pharmacologically active molecules and FDA-approved drugs, such as the anti-inflammatory celecoxib . Pyrazole derivatives are under extensive investigation for their diverse biological activities. Recent research highlights the significant potential of methoxy-substituted pyrazole analogs in drug discovery. For instance, a novel pyrazole derivative, 4-(hydroxymethyl)-3-methoxy-1H-pyrazol, was isolated from a marine sponge and demonstrated cytotoxic activity against A549 lung cancer cells, suggesting the therapeutic relevance of this chemical class in oncology . Furthermore, synthetic 1H-pyrazol-5-amine-based compounds have been developed as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, representing a promising strategy for new antithrombotic agents . This compound serves as a key synthetic intermediate for discovering and developing such new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, noting that it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFMDIJKEYGCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415948
Record name 4-methoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14884-01-6
Record name 4-methoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 4-methoxy-1H-pyrazole: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 4-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical characteristics, spectroscopic profile, and synthetic methodology, offering a valuable resource for researchers working with pyrazole derivatives.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a quick reference for experimental design and characterization.

PropertyValueReference
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol [1]
CAS Number 14884-01-6[1]
Boiling Point 95-96 °C at 0.2 Torr[2]
Density (predicted) 1.154 ± 0.06 g/cm³[2]
Appearance White to off-white solid[2]
pKa (predicted) 15.51 ± 0.50[2]
Storage Temperature 2-8°C[2]

Structure Elucidation

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. The predicted and experimental NMR data for this compound are detailed below.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4s1HH5-pyrazole
~7.2s1HH3-pyrazole
~3.6s3H-OCH₃
~12.2 (broad)s1HN-H

Note: The provided ¹H NMR data is based on an experimental spectrum from the BioMagResBank (bmse012649) in DMSO, with predicted values for other protons. The exact chemical shifts can vary depending on the solvent and experimental conditions.[3]

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~140.0C4-pyrazole
~135.0C5-pyrazole
~125.0C3-pyrazole
~55.0-OCH₃

Note: The ¹³C NMR data is predicted based on typical chemical shifts for pyrazole derivatives and has not been experimentally confirmed from the available search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 98. The fragmentation pattern of pyrazoles typically involves the loss of HCN and N₂.[4][5]

Expected Fragmentation:

  • m/z 98: Molecular ion [C₄H₆N₂O]⁺

  • m/z 71: Loss of HCN

  • m/z 70: Loss of N₂

  • m/z 67: Loss of -OCH₃

  • m/z 43: Further fragmentation

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are predicted as follows:

Wavenumber (cm⁻¹)Vibration
3100-3300N-H stretching
2900-3000C-H stretching (aromatic and aliphatic)
~1600C=N stretching
~1500C=C stretching (aromatic)
1000-1300C-O stretching

Note: The IR data is predicted based on characteristic frequencies for similar functional groups and has not been experimentally confirmed from the available search results.[1][6]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of related methoxy-pyrazole derivatives.[7] A common method involves the methylation of a corresponding hydroxypyrazole precursor.

Workflow for the Synthesis of this compound:

G start Start with 4-hydroxy-1H-pyrazole reagents React with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF) start->reagents Step 1 reaction O-methylation Reaction reagents->reaction Step 2 workup Aqueous Workup & Extraction reaction->workup Step 3 purification Purification by Column Chromatography or Recrystallization workup->purification Step 4 product This compound purification->product Final Product G start This compound screening High-Throughput Screening (e.g., against a panel of kinases or other enzymes) start->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies (IC₅₀/EC₅₀ determination) hit_id->dose_response target_validation Target Validation (e.g., using cellular thermal shift assays, knockdown/knockout models) dose_response->target_validation pathway_analysis Signaling Pathway Analysis (e.g., Western blotting for key pathway proteins) target_validation->pathway_analysis in_vivo In Vivo Efficacy Studies (Animal models) pathway_analysis->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

References

4-methoxy-1H-pyrazole CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxy-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physical properties, synthesis protocols, spectroscopic data, and potential biological significance.

Chemical Identity and Properties

This compound, a substituted pyrazole, is characterized by a methoxy group at the 4-position of the pyrazole ring. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 14884-01-6[1][2][3]
IUPAC Name This compound[4]
Molecular Formula C4H6N2O[1][3]
Molecular Weight 98.10 g/mol [3]
Appearance White to off-white solid
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the methylation of a corresponding hydroxylated pyrazole precursor. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Methylation

This protocol is adapted from general methylation procedures for hydroxylated azaheterocycles.

Materials:

  • 4-hydroxy-1H-pyrazole

  • Methyl iodide (CH3I)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 4-hydroxy-1H-pyrazole in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride is added portion-wise with careful monitoring of gas evolution. The mixture is stirred at this temperature for a specified time to ensure complete deprotonation of the hydroxyl group.

  • Methylation: Methyl iodide is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-hydroxy-1H-pyrazole in DMF Base Addition of Base (e.g., NaH) at 0°C Start->Base Deprotonation Methylation Addition of Methyl Iodide at 0°C to rt Base->Methylation Nucleophilic Substitution TLC Monitor Reaction by TLC Methylation->TLC Quench Quench with Water TLC->Quench Reaction Complete Extraction Extract with Ethyl Acetate Quench->Extraction Purification Dry, Concentrate & Purify via Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR ¹³C NMR Mass Spectrometry
Chemical shifts (δ) are referenced to a standard solvent signal.Chemical shifts (δ) are referenced to a standard solvent signal.Data presented as mass-to-charge ratio (m/z).
Proton Approx. δ (ppm) Carbon
-OCH₃3.7 - 3.9C-OCH₃
Pyrazole-H7.0 - 7.5Pyrazole-C
NH11.0 - 13.0 (broad)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Biological and Pharmacological Context

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.[5]

Potential Therapeutic Areas:

  • Anti-inflammatory: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.[6]

  • Anticancer: Certain pyrazole derivatives have been investigated as anticancer agents, showing cytotoxicity against various cancer cell lines.[7]

  • Antimicrobial: The pyrazole nucleus is a key component in some antimicrobial agents.

  • Kinase Inhibition: The pyrazole scaffold is found in several kinase inhibitors due to its ability to form key hydrogen bond interactions within ATP-binding sites.

The introduction of a methoxy group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole core, potentially enhancing its potency, selectivity, or metabolic stability.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Biological Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, Pathway Analysis) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: Conceptual workflow for biological screening.

This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its synthesis, properties, and potential biological relevance is intended to facilitate further investigation and application in the field of drug development.

References

Physical and chemical properties of 4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry. The presence of a methoxy group at the 4-position can significantly influence the electronic properties and biological activity of the pyrazole core, making it a molecule of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound, with a focus on experimental data and protocols relevant to researchers in the field.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, predicted values from reliable sources are included to provide a more complete profile of the compound.

PropertyValueSource
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Physical Appearance White to off-white or pale-yellow to yellow-brown solid[1]
Boiling Point 95-96 °C (at 0.2 Torr)Predicted[2]
pKa 15.51 ± 0.50Predicted[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

A common synthetic route to this compound involves the debenzylation of a protected precursor, 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole. The following protocol is based on a procedure described in the patent literature.

Experimental Protocol: Synthesis via Debenzylation

Materials:

  • 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

Procedure: [2]

  • Dissolve 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole (15 mmol) in methanol (60 mL).

  • To this solution, add 1 M HCl (6.8 mL) and 20% Pd(OH)₂/C (3.8 mmol).

  • Evacuate the reaction system and subsequently flush with N₂ gas.

  • Evacuate the system again and then flush with H₂ gas.

  • Stir the reaction mixture vigorously at room temperature for 36 hours.

  • Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under vacuum to yield this compound. The crude product can often be used in subsequent steps without further purification.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole reagents MeOH, 1M HCl, 20% Pd(OH)2/C, H2 reaction Debenzylation (Room Temperature, 36h) reagents->reaction workup Filtration & Concentration reaction->workup product This compound workup->product Reactivity_Diagram pyrazole This compound reaction_E Electrophilic Substitution (Position dependent) pyrazole->reaction_E reaction_N Nucleophilic Substitution (Generally unreactive) pyrazole->reaction_N electrophile Electrophile (E+) electrophile->reaction_E nucleophile Nucleophile (Nu-) nucleophile->reaction_N Biological_Activity_Pathway pyrazole Methoxy-Pyrazole Derivatives cox COX Enzymes pyrazole->cox Inhibition tubulin Tubulin Polymerization pyrazole->tubulin Inhibition apoptosis Apoptosis Induction pyrazole->apoptosis cell_cycle Cell Cycle Arrest pyrazole->cell_cycle inflammation Inflammation cox->inflammation Mediates cancer Cancer tubulin->cancer Essential for cell division apoptosis->cancer Inhibits growth cell_cycle->cancer Inhibits proliferation

References

Spectroscopic data interpretation for 4-methoxy-1H-pyrazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization, ensuring the integrity of research and development endeavors. This document presents a detailed examination of its spectral features, supported by predicted data tables and visualizations to facilitate a comprehensive understanding.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.5 - 7.6sH-3, H-5
~3.8s-OCH₃
Broad signalbr sN-H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~135 - 140C-3, C-5
~120 - 125C-4
~55 - 60-OCH₃

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~3100 - 3300N-H stretch
~2950 - 2850C-H stretch (aliphatic)
~1500 - 1600C=C and C=N stretch (ring)
~1250 - 1000C-O stretch (methoxy)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z (charge/mass ratio)Fragment Ion
98[M]⁺ (Molecular Ion)
83[M - CH₃]⁺
69[M - CHO]⁺
55[M - CH₃ - CO]⁺

Interpretation of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The two protons on the pyrazole ring at positions 3 and 5 are chemically equivalent due to tautomerism and are therefore predicted to appear as a single singlet in the aromatic region, typically around δ 7.5-7.6 ppm. The three protons of the methoxy group (-OCH₃) will present as a sharp singlet further upfield, anticipated around δ 3.8 ppm. The N-H proton of the pyrazole ring is expected to give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will reflect the symmetry of the molecule. The C-3 and C-5 carbons are equivalent and should appear as a single peak in the downfield region of the spectrum, estimated to be around δ 135-140 ppm. The carbon atom at the 4-position, being directly attached to the electron-donating methoxy group, is expected to be more shielded and thus appear at a higher field, likely in the δ 120-125 ppm range. The carbon of the methoxy group will be observed in the typical region for such functionalities, around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in this compound. A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The presence of the methoxy group will be confirmed by C-H stretching vibrations in the 2950-2850 cm⁻¹ region and a strong C-O stretching band between 1250 and 1000 cm⁻¹. The aromatic nature of the pyrazole ring will give rise to C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at an m/z of 98, corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (CH₃•) to give a fragment at m/z 83, or the loss of a formyl radical (CHO•) resulting in a peak at m/z 69. Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment could lead to a peak at m/z 55.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizing Spectroscopic Interpretation and Fragmentation

The logical flow of interpreting the combined spectroscopic data and a potential mass spectrometry fragmentation pathway are illustrated below using Graphviz.

Spectroscopic_Interpretation_Workflow cluster_Data Spectroscopic Data Acquisition cluster_Analysis Data Analysis and Interpretation cluster_Structure Structure Elucidation NMR NMR (¹H, ¹³C) NMR_Interp NMR Interpretation - Chemical Shifts - Multiplicities - Integration NMR->NMR_Interp IR IR IR_Interp IR Interpretation - Functional Group Identification IR->IR_Interp MS MS MS_Interp MS Interpretation - Molecular Ion - Fragmentation Pattern MS->MS_Interp Structure This compound Structure Confirmation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for Spectroscopic Data Interpretation.

Mass_Fragmentation_Pathway M [M]⁺ m/z = 98 M_minus_CH3 [M - CH₃]⁺ m/z = 83 M->M_minus_CH3 - CH₃• M_minus_CHO [M - CHO]⁺ m/z = 69 M->M_minus_CHO - CHO• M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 55 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted MS Fragmentation of this compound.

Understanding the Tautomerism and Stability of 4-methoxy-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a critical scaffold in medicinal chemistry, and understanding their tautomeric behavior is paramount for rational drug design. This technical guide provides an in-depth analysis of the tautomerism and stability of 4-methoxy-1H-pyrazole. We explore the structural isomers, the electronic influence of the methoxy substituent, and the methodologies employed to characterize the tautomeric equilibrium. This document serves as a comprehensive resource for researchers working with substituted pyrazoles, offering insights into their chemical behavior and analytical characterization.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as two or more rapidly interconverting tautomers. This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent and temperature.[1][2] For a 4-substituted pyrazole like this compound, two principal tautomers are possible.

Tautomeric Forms of this compound

The two potential tautomers of this compound are this compound and 4-methoxy-2H-pyrazole. Due to the symmetry of the substitution at the C4 position, these two tautomers are degenerate, meaning they are energetically equivalent and indistinguishable. Therefore, this compound exists as a single observable species, with the proton rapidly exchanging between the two nitrogen atoms.

A diagram illustrating the degenerate tautomeric forms of this compound.

Influence of the 4-Methoxy Group on Stability

The methoxy group (-OCH₃) at the C4 position influences the electronic properties of the pyrazole ring and, consequently, its stability. The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction.

  • Resonance Effect: The lone pair of electrons on the oxygen atom can be delocalized into the pyrazole ring, increasing the electron density of the ring system. This resonance effect generally enhances the aromaticity and stability of the ring.

  • Inductive Effect: The electronegative oxygen atom pulls electron density away from the C4 carbon through the sigma bond, creating a slight electron-withdrawing inductive effect.

For this compound, the resonance effect is expected to be the dominant factor, leading to an overall increase in the stability of the pyrazole ring compared to unsubstituted pyrazole.

Experimental and Computational Characterization

The study of pyrazole tautomerism and stability relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism.[1]

  • ¹H NMR: In cases where tautomers are distinct and interconversion is slow, separate signals for the protons of each tautomer can be observed. For this compound, due to the degenerate nature of its tautomers, time-averaged signals are expected. The chemical shift of the N-H proton can provide information about hydrogen bonding and solvent interactions.

  • ¹³C NMR: Similar to ¹H NMR, ¹³C NMR can distinguish between different tautomers if their interconversion is slow. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic environment and can be used to probe the influence of the methoxy group.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and is highly sensitive to their chemical environment, making it an excellent tool for studying tautomerism.[3]

Experimental Workflow for NMR Analysis:

NMR_Workflow Sample Sample Preparation (this compound in deuterated solvent) NMR NMR Spectrometer (Acquisition of ¹H, ¹³C, ¹⁵N spectra) Sample->NMR Processing Data Processing (Fourier transform, phasing, baseline correction) NMR->Processing Analysis Spectral Analysis (Chemical shift assignment, integration, coupling constant analysis) Processing->Analysis Interpretation Interpretation (Determination of tautomeric form and stability) Analysis->Interpretation

References

An In-depth Technical Guide to the Solubility Profile of 4-methoxy-1H-pyrazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-methoxy-1H-pyrazole is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a detailed experimental protocol for determining the solubility profile, along with a framework for the presentation and interpretation of the resulting data.

Introduction to the Solubility of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research. The solubility of these compounds is a critical physicochemical property that influences their bioavailability and efficacy. Generally, the parent compound, pyrazole, exhibits greater solubility in organic solvents such as ethanol, methanol, and acetone compared to water.[1] The introduction of a methoxy group at the 4-position of the pyrazole ring is expected to influence its polarity and hydrogen bonding capabilities, thereby altering its solubility profile.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. This structured format allows for a clear and comparative assessment of the compound's solubility.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Hexane1.88Gravimetric
Toluene2.38HPLC
Diethyl Ether4.34UV-Vis
Chloroform4.81Gravimetric
Ethyl Acetate6.02HPLC
Tetrahydrofuran (THF)7.58Gravimetric
Dichloromethane (DCM)9.08HPLC
Acetone21.0UV-Vis
Ethanol24.5HPLC
Methanol32.7UV-Vis
Dimethyl Sulfoxide (DMSO)46.7HPLC
Water80.1UV-Vis

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method. This method is considered the "gold standard" for thermodynamic solubility determination.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation rates are equal.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtrate with a known volume of the respective solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy, or gravimetric analysis).

    • For UV-Vis or HPLC-UV, a calibration curve should be prepared using standard solutions of known concentrations.

    • For gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[2]

3.3. Data Analysis

  • Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.

  • Perform each experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add excess this compound to solvent in vials start->add_solid seal_vials Seal vials add_solid->seal_vials shake Shake at constant temperature (24-72 hours) seal_vials->shake settle Allow excess solid to settle shake->settle filter Filter supernatant (0.22 µm filter) settle->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (HPLC, UV-Vis, Gravimetric) dilute->quantify end Solubility Data quantify->end

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors:

  • Polarity: The principle of "like dissolves like" is a primary determinant. The polarity of both the solute (this compound) and the solvent will govern the extent of dissolution.

  • Hydrogen Bonding: The ability of the pyrazole ring's nitrogen atoms and the methoxy group's oxygen atom to act as hydrogen bond acceptors, and the N-H group to act as a hydrogen bond donor, will significantly impact solubility in protic solvents like alcohols and water.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, although there are exceptions.

  • Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides researchers with a robust framework for its determination. By following the detailed experimental protocol and utilizing the provided data presentation structure, scientists in drug development and other fields can systematically characterize the solubility profile of this compound. This information is indispensable for optimizing reaction conditions, developing purification strategies, and formulating new products containing this compound.

References

The Rising Therapeutic Potential of Novel 4-Methoxy-1H-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Among its myriad of substituted analogues, novel 4-methoxy-1H-pyrazole derivatives are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of their potential as anticancer, anti-inflammatory, and antimicrobial agents, complete with quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Biological Activities of this compound Derivatives

Recent research has highlighted the significant potential of this compound derivatives across several therapeutic areas. The introduction of a methoxy group at the 4-position of the pyrazole ring can profoundly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its biological activity.

Anticancer Activity

Substituted pyrazole derivatives have shown considerable promise as anticancer agents, and those bearing a 4-methoxyphenyl group are no exception. These compounds have been reported to exhibit cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the low micromolar range. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like tubulin and various protein kinases.[1][2]

Table 1: Anticancer Activity of Selected Methoxy-Substituted Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1)MDA-MB-231 (Triple-Negative Breast Cancer)10Induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization[1][3]
1,3-diphenyl-1H-pyrazole derivative with methoxy groupHNO-97 (Head and Neck Cancer)>80% inhibition at 100 µg/mlNot specified[2]
1-(4-methoxyphenyl)-3,5-diphenyl-pyrazol-4-yl]pyrazol-3-yl]phosphaneNot specifiedNot specifiedNot specified
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple-Negative Breast Cancer)Not specifiedInduction of apoptosis via ROS generation[4]
5-((1H-indol-3-yl)methyleneamino)-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7e)HepG2 (Liver Cancer)Not specifiedNot specified[5]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Novel this compound derivatives have also been investigated for their potential to modulate inflammatory pathways. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[6][7]

Table 2: Anti-inflammatory Activity of Selected 4-Methoxyphenyl-1H-Pyrazole Derivatives

CompoundAssayActivityReference
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivativesProstaglandin inhibitionSignificant activity at 2.5 and 5 mg/kg, comparable to celecoxib[6][7]
1,5-diaryl pyrazole with methoxy substituentCOX-2/5-LOX dual inhibitionFavorable cardiovascular profile compared to celecoxib[7]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The presence and position of substituents on the pyrazole ring play a crucial role in determining their antimicrobial efficacy.[5][8]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivativeEscherichia coli0.25[5]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25[5]
Pyrazole-based pyrido[2,3-d]pyrimidine-dione derivative (4r)S. pneumoniae62.5[9]
4-functionalized-pyrazolesStaphylococcus aureus MTCC9664[10]
4-functionalized-pyrazolesBacillus subtilis MTCC12132[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Pyrazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow
Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound derivatives (dissolved in DMSO)

  • Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound or reference inhibitor at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

COX_Inhibition_Assay A Prepare Enzyme and Compound Solutions B Incubate Enzyme with Compound A->B C Initiate Reaction with Arachidonic Acid B->C D Stop Reaction C->D E Measure PGE2 Production (EIA) D->E F Calculate IC50 and Selectivity Index E->F

In Vitro COX Inhibition Assay Workflow
Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of novel this compound derivatives are still under active investigation, studies on related pyrazole compounds suggest their involvement in several key signaling pathways that are crucial for cell survival, proliferation, and inflammation.

Anticancer Mechanisms: Targeting Pro-Survival Pathways

Many pyrazole derivatives exert their anticancer effects by modulating signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are central to cell growth and survival, and their inhibition is a key strategy in cancer therapy.[4]

PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Pyrazole derivatives may inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Pyrazole This compound Derivative Pyrazole->PI3K Pyrazole->Akt Pyrazole->mTORC1

Potential Inhibition of the PI3K/Akt/mTOR Pathway

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of key components of this pathway, such as ERK or JNK, by pyrazole derivatives could contribute to their anticancer effects.[11]

Anti-inflammatory Mechanisms: Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Some pyrazole compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[12]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Pyrazole This compound Derivative Pyrazole->IKK Pyrazole->NFkB inhibits translocation

Potential Inhibition of the NF-κB Signaling Pathway

MAPK Pathway in Inflammation: The p38 MAPK and JNK pathways are also critically involved in the inflammatory response by regulating the production of pro-inflammatory cytokines. Inhibition of these kinases by this compound derivatives could be a key mechanism for their anti-inflammatory activity.[11][13]

Conclusion and Future Directions

Novel this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data strongly suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, to fully realize their therapeutic potential, further research is imperative.

Future studies should focus on:

  • Synthesis and screening of a wider range of derivatives to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

  • Development of drug delivery systems to enhance their bioavailability and target specificity.

The continued exploration of this promising class of compounds holds the potential to deliver novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to 4-methoxy-1H-pyrazole: Safety, Handling, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for 4-methoxy-1H-pyrazole. The following sections detail its physicochemical properties, potential hazards, safe handling procedures, and emergency protocols, tailored for a technical audience in research and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C4H6N2O.[1][2] It is a white to off-white or pale-yellow to yellow-brown solid at room temperature.[3] The compound's key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C4H6N2O[1][2]
Molecular Weight 98.10 g/mol [1][2]
CAS Number 14884-01-6[1][2][3]
Appearance White to off-white solid[3]
Boiling Point 95-96 °C at 0.2 Torr[3]
Density 1.154 ± 0.06 g/cm³ (Predicted)[3]
pKa 15.51 ± 0.50 (Predicted)[3]
Storage Temperature 2-8°C or Refrigerator[3]
Purity Typically ≥97%[2]

Safety and Hazard Information

According to available safety data sheets, this compound is classified as hazardous. The primary hazards are summarized below.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] There is no available data on reproductive toxicity or specific target organ toxicity from repeated exposure.[4]

Handling and Storage

Proper handling and storage of this compound are crucial to ensure safety in a laboratory setting. The following workflow outlines the recommended procedures.

General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent and handle_weigh Weigh Compound in Ventilated Area prep_vent->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer storage_container Store in a Tightly Closed Container handle_transfer->storage_container disp_waste Dispose of as Hazardous Waste handle_transfer->disp_waste After Use storage_location Keep in a Cool, Dry, Well-Ventilated Place (2-8°C) storage_container->storage_location disp_container Use Suitable, Closed Containers for Disposal disp_waste->disp_container

General Handling Workflow for this compound

Key Handling Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

    • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]

  • General Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a cool place.[4]

  • Keep the container tightly closed in a dry and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[3]

Emergency and First Aid Procedures

In case of exposure or accident, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Environmental Precautions: Do not let the product enter drains.[4]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Disposal Considerations

Dispose of this compound and its contaminated packaging as hazardous waste.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_packaging Packaging cluster_disposal_method Disposal Method collect_surplus Collect Surplus and Non-recyclable Solutions package_waste Place in Suitable, Closed, and Labeled Containers collect_surplus->package_waste collect_contaminated Collect Contaminated Packaging collect_contaminated->package_waste disposal_incineration Offer to a Licensed Professional Waste Disposal Service (Chemical Incinerator with Afterburner and Scrubber) package_waste->disposal_incineration

Disposal Workflow for this compound
  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Contaminated Packaging: Dispose of as unused product.[4]

Experimental Protocols

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most current Material Safety Data Sheet (MSDS) from the supplier before handling this chemical.

References

A Comprehensive Review of 4-Methoxy-1H-Pyrazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Among its numerous derivatives, 4-methoxy-1H-pyrazole represents a simple yet intriguing scaffold. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and known biological context of this compound, highlighting its potential for further investigation in drug discovery and development.

Chemical Properties and Spectroscopic Data

This compound is a white to off-white solid with a molecular weight of 98.10 g/mol .[1] Its chemical and physical properties are summarized in the table below. While detailed experimental spectroscopic data in peer-reviewed literature is scarce for the parent compound, NMR data is available from the Biological Magnetic Resonance Bank (BMRB).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14884-01-6
Molecular Formula C4H6N2O
Molecular Weight 98.10 g/mol
Appearance White to off-white solid
Boiling Point 95-96 °C (at 0.2 Torr)
Density 1.154 ± 0.06 g/cm³ (Predicted)
pKa 15.51 ± 0.50 (Predicted)
Storage Temperature 2-8°C

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)
¹H NMR
H3/H57.4
OCH₃3.7
¹³C NMR
C4133.0
C3/C5131.0
OCH₃58.0

Note: NMR data is based on the Biological Magnetic Resonance Bank (BMRB) entry bmse012649.[2]

Synthesis of this compound

A potential synthetic pathway could involve the methylation of 4-hydroxy-1H-pyrazole or the methoxide-mediated displacement of a halogen at the 4-position, such as in 4-bromo-1H-pyrazole. The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has been reported, which involves the methylation of the corresponding pyrazol-3-ol with methyl iodide in the presence of sodium hydride.[3] A similar approach could likely be adapted for the synthesis of this compound.

Synthesis_Workflow Proposed Synthesis of this compound cluster_start Starting Materials 4-Halopyrazole 4-Halopyrazole (e.g., 4-Bromo-1H-pyrazole) Reaction Nucleophilic Aromatic Substitution 4-Halopyrazole->Reaction Methoxide_Source Methoxide Source (e.g., Sodium Methoxide) Methoxide_Source->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Proposed synthetic route for this compound.

Biological Activity and Potential Applications

While a vast body of research exists on the biological activities of pyrazole derivatives, there is a notable lack of specific data on the bioactivity of the parent this compound. The literature is rich with examples of complex molecules containing a methoxy-substituted pyrazole core that exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[4]

The methoxy group, being an electron-donating group, can influence the electronic properties of the pyrazole ring and its ability to interact with biological targets. Studies on more complex pyrazole derivatives have suggested that the presence of a methoxy group on a phenyl substituent can enhance anti-inflammatory activity.[5]

Given the prevalence of the pyrazole scaffold in approved drugs and clinical candidates, this compound serves as a valuable starting material and a key building block for the synthesis of more complex and potentially more potent therapeutic agents. Its simple structure allows for facile derivatization at the nitrogen and carbon atoms of the pyrazole ring, enabling the exploration of a large chemical space in drug discovery campaigns.

Key Experimental Protocols in Pyrazole Research

To facilitate further research into the biological potential of this compound and its derivatives, this section details standard in vitro and in vivo assays commonly used to evaluate the anticancer and anti-inflammatory activities of pyrazole-containing compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a derivative of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Screening Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with test compound (various concentrations) Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilization solution Incubation3->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 value Absorbance_Reading->Data_Analysis

General workflow of the MTT assay.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[8][9]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection.

  • Induction of Edema: A solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Paw_Edema_Assay_Workflow Carrageenan-Induced Paw Edema Assay Workflow Animal_Grouping Group animals (Control, Standard, Test) Compound_Admin Administer test compound or vehicle Animal_Grouping->Compound_Admin Carrageenan_Injection Inject carrageenan into paw Compound_Admin->Carrageenan_Injection Paw_Measurement Measure paw volume at time intervals Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % inhibition of edema Paw_Measurement->Data_Analysis

Workflow of the carrageenan-induced paw edema assay.

Conclusion and Future Directions

This compound, while a simple derivative of the pyrazole family, holds potential as a versatile building block in the design and synthesis of novel therapeutic agents. The current literature lacks a dedicated and comprehensive study on its synthesis, characterization, and biological activity. Future research should focus on developing and optimizing a robust synthetic protocol for this compound. Furthermore, a systematic evaluation of its biological activity against a panel of targets, including kinases, inflammatory mediators, and various cancer cell lines, would be of significant value. Such studies would not only elucidate the intrinsic pharmacological profile of this compound but also guide the rational design of more complex and potent derivatives for a range of therapeutic applications. The detailed experimental protocols provided herein offer a starting point for researchers to embark on such investigations.

References

The Scarcity and Significance of Pyrazole-Containing Compounds in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-containing compounds, a unique class of nitrogen-containing five-membered heterocyclic molecules, are notably rare in the natural world. This scarcity is largely attributed to the biological challenge of forming the nitrogen-nitrogen bond. Despite their infrequent occurrence, naturally derived pyrazole alkaloids exhibit a remarkable spectrum of biological activities, positioning them as compelling leads for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of these compounds, detailing their sources, physicochemical properties, and biological activities. Furthermore, it outlines generalized experimental protocols for their isolation and characterization and presents key quantitative data in a structured format for comparative analysis. Visual representations of a representative signaling pathway and a general experimental workflow are also provided to facilitate a deeper understanding of their mechanism and retrieval from natural sources.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous synthetic derivatives finding applications as therapeutic agents. However, the natural world offers a select yet potent collection of pyrazole-containing compounds. The study of these natural products provides valuable insights into novel molecular scaffolds and mechanisms of action that can inspire the design of new pharmaceuticals. This guide focuses on a few key examples of naturally occurring pyrazole alkaloids, offering a comprehensive overview for researchers in natural product chemistry, pharmacology, and drug development.

Prominent Naturally Occurring Pyrazole-Containing Compounds

Withasomnine

Withasomnine is a pyrazole alkaloid first isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history of use in traditional Ayurvedic medicine.[1][2] It has also been identified in other plant species, including Discopodium penninervium and Elytraria acaulis.[3]

Physicochemical Properties of Withasomnine

PropertyValueReference
Molecular FormulaC₁₂H₁₂N₂[4]
Molecular Weight184.24 g/mol [4]
IUPAC Name3-phenyl-5,6-dihydro-4H-pyrrolo[2,1-e]pyrazole[4]
Physical StateSolid[5]
Melting Point123-125 °C[5]
XLogP3-AA2.2[4]

Biological Activities of Withasomnine

Withasomnine and its derivatives have been investigated for a range of biological activities. Notably, they have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2).[6][7] Some synthetic derivatives have also been screened for their effects on cancer cell proliferation.

Quantitative Biological Data for Withasomnine Derivatives

CompoundTargetAssayIC₅₀Reference
Withasomnine-based derivative (3l/D007)COX-2PGE2 production in human whole bloodNot specified[8]
Withasomnine-based derivative (3l/D007)HT-29 cancer cellsCCK8 proliferation assayNot specified[8]
Withasomnine-based derivative (3l/D007)HCT116 cancer cellsCCK8 proliferation assayNot specified[8]
Pyrazofurin (Pirazofurin)

Pyrazofurin is a C-nucleoside antibiotic produced by the bacterium Streptomyces candidus.[6][9] As a nucleoside analog, it interferes with fundamental cellular processes, leading to its observed biological effects.

Physicochemical Properties of Pyrazofurin

PropertyValueReference
Molecular FormulaC₉H₁₃N₃O₆[6]
Molecular Weight259.22 g/mol [6]
IUPAC Name3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide[6]
Physical StateSolid-
Melting PointNot specified-

Biological Activities of Pyrazofurin

Pyrazofurin exhibits potent antiviral and antitumor activities.[10][11] Its mechanism of action involves the inhibition of orotidine 5'-monophosphate (OMP) decarboxylase, a key enzyme in the de novo synthesis of pyrimidine nucleotides.[12] This inhibition leads to the depletion of uridine and cytidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation and viral replication.[10]

Quantitative Biological Data for Pyrazofurin

ActivityCell Line/VirusAssayIC₅₀ / ED₅₀Reference
AnticancerHEP-2 (head and neck cancer)Growth inhibition0.06 - 0.37 µM[10][11]
AnticancerUMSCC-14B (head and neck cancer)Growth inhibition0.06 - 0.37 µM[10][11]
AnticancerUMSCC-14C (head and neck cancer)Growth inhibition0.06 - 0.37 µM[10][11]
AntiviralParainfluenza type 3Plaque reduction2.8 - 20 µM[10][11]
AntiviralMeasles virusPlaque reduction2.8 - 20 µM[10][11]
AntiviralVaccinia virusPlaque reduction2.8 - 20 µM[10][11]
AntiviralHerpes simplex type 2Plaque reduction2.8 - 20 µM[10][11]
Pyrazole Alkaloids from Citrullus lanatus (Watermelon) Seeds

Recent studies have led to the isolation of novel pyrazole alkaloids from the seeds of watermelon (Citrullus lanatus).[13][14] These compounds feature a unique pyrrolopyrazole skeleton.

Identified Compounds:

  • 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole

  • 1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole

Biological Activities

Preliminary studies have shown that these compounds exhibit modest melanogenesis inhibitory activity.[13] One of the derivatives also displayed some cytotoxicity against mouse melanoma cells.[15]

Pyrazole Derivative from Rhizophora apiculata (Mangrove Tree)

A methanolic extract of the mangrove tree Rhizophora apiculata has been found to contain pyrazole derivatives, including (5-bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone. The extract has demonstrated anti-inflammatory and anti-tumor activities.[16][17] However, detailed information on the isolation and specific biological activities of the pure pyrazole compound is limited.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation, characterization, and bioactivity assessment of naturally occurring pyrazole-containing compounds. These are intended as a guide and may require optimization based on the specific natural source and target compound.

General Protocol for Alkaloid Extraction and Isolation

This protocol outlines a typical acid-base extraction method for isolating alkaloids from plant material.[12][18][19][20][21]

Materials:

  • Dried and powdered plant material

  • n-hexane or petroleum ether

  • Methanol or ethanol

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Ammonia solution (NH₄OH) or sodium hydroxide (NaOH)

  • Organic solvents (e.g., chloroform, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

  • Chromatography supplies (silica gel, solvents for mobile phase)

Procedure:

  • Defatting: The powdered plant material is first extracted with a nonpolar solvent like n-hexane or petroleum ether to remove fats, oils, and waxes. This step is crucial for materials rich in lipids, such as seeds.[20]

  • Extraction of Crude Alkaloids: The defatted plant material is then extracted with an alcohol (methanol or ethanol).[12] Alternatively, an acid-base extraction can be employed where the plant material is treated with a dilute acid (e.g., 1% HCl) to form water-soluble alkaloid salts.

  • Acid-Base Partitioning:

    • The acidic aqueous extract is washed with an organic solvent (e.g., chloroform) to remove neutral and weakly basic impurities.

    • The aqueous layer is then made alkaline (pH > 9) with a base (e.g., NH₄OH) to liberate the free alkaloids.[12]

    • The free alkaloids are then extracted from the aqueous solution using an immiscible organic solvent (e.g., chloroform or ethyl acetate).[12]

  • Drying and Concentration: The combined organic extracts containing the alkaloids are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

  • Purification: The crude extract is further purified using chromatographic techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate the individual pyrazole alkaloids.

Physicochemical Characterization

The structure and properties of the isolated pyrazole compounds are determined using a combination of spectroscopic and analytical techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, including the connectivity of atoms and stereochemistry.[7]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

  • Melting Point Determination: To assess the purity of the crystalline solid.

  • X-ray Crystallography: To determine the precise three-dimensional structure of crystalline compounds.[7]

Cytotoxicity Assays

The following are common in vitro assays to evaluate the cytotoxic effects of natural compounds on cancer cell lines.[9][10][16][22]

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the isolated pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10]

Procedure:

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • Collect the cell culture supernatant.

  • Add the supernatant to a new plate containing the LDH reaction mixture.

  • Incubate to allow the enzymatic reaction to proceed.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the amount of LDH released compared to control cells.

Visualizations

Signaling Pathway: Mechanism of Action of Pyrazofurin

Pyrazofurin_Mechanism cluster_pyrimidine De Novo Pyrimidine Biosynthesis Orotic Acid Orotic Acid OMP Orotidine 5'-Monophosphate Orotic Acid->OMP OPRT UMP Uridine Monophosphate OMP->UMP OMP Decarboxylase UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Pyrazofurin Pyrazofurin OMP Decarboxylase OMP Decarboxylase Pyrazofurin->OMP Decarboxylase Inhibits caption Mechanism of Pyrazofurin's antineoplastic and antiviral activity.

Caption: Mechanism of Pyrazofurin's antineoplastic and antiviral activity.

Experimental Workflow: General Isolation of Pyrazole Alkaloids

Isolation_Workflow Start Dried & Powdered Plant Material Defatting Defatting (n-hexane) Start->Defatting Extraction Extraction (Methanol/Ethanol or Dilute Acid) Defatting->Extraction Filtration Filtration Extraction->Filtration Partitioning Acid-Base Partitioning Filtration->Partitioning Organic_Phase Organic Phase (Crude Alkaloids) Partitioning->Organic_Phase Drying Drying (Anhydrous Na₂SO₄) Organic_Phase->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Chromatographic Purification (Column, TLC) Concentration->Purification End Isolated Pyrazole Alkaloid Purification->End caption A generalized workflow for the isolation of pyrazole alkaloids from plant sources.

Caption: A generalized workflow for the isolation of pyrazole alkaloids from plant sources.

Conclusion

Naturally occurring pyrazole-containing compounds, though limited in number, represent a fascinating and promising area of research. The diverse biological activities of compounds like withasomnine and pyrazofurin underscore their potential as scaffolds for the development of new therapeutic agents. This guide provides a foundational understanding of these unique natural products, from their origins and biological effects to the practical aspects of their isolation and characterization. Further exploration into the biosynthesis of these molecules and the discovery of new natural pyrazole alkaloids will undoubtedly continue to enrich the field of medicinal chemistry and drug discovery.

References

The Fundamental Reactivity of the 4-Methoxy-1H-Pyrazole Ring System: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 4-methoxy-1H-pyrazole ring system. This privileged scaffold is of significant interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for the efficient design and synthesis of novel derivatives with desired properties. This document details key reaction classes, including electrophilic substitution, metallation, and cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visualizations of reaction pathways.

Electronic Properties and General Reactivity

The this compound ring system's reactivity is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nature of the pyrazole ring. The methoxy group at the C4 position significantly influences the electron density distribution within the ring, primarily through a +M (mesomeric) effect. This enhances the electron density at the C3 and C5 positions, making them susceptible to electrophilic attack. However, the pyrazole ring itself is a π-excessive five-membered heterocycle, which also directs electrophilic substitution to the C4 position in unsubstituted pyrazoles. The presence of the methoxy group at C4 effectively blocks this position and activates the C3 and C5 positions for substitution. The two nitrogen atoms in the pyrazole ring act as electron sinks, influencing the overall aromaticity and the acidity of the N-H proton.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key functionalization strategy for the this compound ring. The regioselectivity of these reactions is predominantly dictated by the activating effect of the methoxy group.

Halogenation

Halogenation of this compound provides valuable intermediates for further functionalization, particularly in cross-coupling reactions. The reaction typically proceeds with high regioselectivity at the C5 position.

Table 1: Halogenation of this compound Derivatives

SubstrateReagentSolventTemp. (°C)ProductYield (%)Reference
1-Phenyl-4-methoxy-1H-pyrazoleNBSCCl₄Reflux5-Bromo-1-phenyl-4-methoxy-1H-pyrazole>95Analogous to general pyrazole halogenation
1-Trityl-4-methoxy-1H-pyrazoleNISDMFRT5-Iodo-1-trityl-4-methoxy-1H-pyrazole~90Analogous to general pyrazole halogenation

Experimental Protocol: Bromination of 1-Phenyl-4-methoxy-1H-pyrazole

  • To a solution of 1-phenyl-4-methoxy-1H-pyrazole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-1-phenyl-4-methoxy-1H-pyrazole.

Nitration

Nitration of the this compound ring is expected to occur at the C5 position due to the directing effect of the methoxy group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed.

Table 2: Nitration of this compound Derivatives

SubstrateReagentSolventTemp. (°C)ProductYield (%)Reference
1-Methyl-4-methoxy-1H-pyrazoleHNO₃/H₂SO₄-0 - 101-Methyl-4-methoxy-5-nitro-1H-pyrazoleModerate to GoodPredicted based on general pyrazole nitration

Experimental Protocol: Nitration of 1-Methyl-4-methoxy-1H-pyrazole

  • To a stirred, cooled (0 °C) mixture of concentrated sulfuric acid, add 1-methyl-4-methoxy-1H-pyrazole (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 1-methyl-4-methoxy-5-nitro-1H-pyrazole.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is anticipated to yield the 5-acyl derivative. Due to the sensitivity of the pyrazole ring to strong Lewis acids, milder catalysts are often preferred over aluminum chloride.

Table 3: Friedel-Crafts Acylation of this compound Derivatives

SubstrateAcylating AgentCatalystSolventProductYield (%)Reference
1-Phenyl-4-methoxy-1H-pyrazoleAcetyl ChlorideTiCl₄DCM5-Acetyl-1-phenyl-4-methoxy-1H-pyrazoleModeratePredicted based on acylation of similar heterocycles

Experimental Protocol: Friedel-Crafts Acylation of 1-Phenyl-4-methoxy-1H-pyrazole

  • To a solution of 1-phenyl-4-methoxy-1H-pyrazole (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add titanium tetrachloride (TiCl₄) (1.1 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Metallation and Deprotonation

The deprotonation of the this compound ring can occur at several positions, including the N1-proton and the C5-proton. The regioselectivity is dependent on the base used and the reaction conditions.

The N-H proton is the most acidic and can be readily removed with a variety of bases. Deprotonation at a carbon atom typically requires a stronger base, such as an organolithium reagent. The C5 position is the most likely site for lithiation due to the activating effect of the C4-methoxy group and the directing effect of the N1 lone pair (for N-substituted pyrazoles).

Experimental Workflow for Metallation

metallation_workflow start This compound Derivative base Strong Base (e.g., n-BuLi) start->base Deprotonation lithiated Lithiated Intermediate base->lithiated electrophile Electrophile (E+) lithiated->electrophile Quenching product Functionalized Product electrophile->product suzuki_pathway cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diaryl_Pd(II) Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Product 5-Aryl-4-methoxy- 1H-pyrazole Reductive_Elimination->Product Halo-Pyrazole 5-Halo-4-methoxy- 1H-pyrazole Halo-Pyrazole->Oxidative_Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Methodological & Application

Synthetic Routes to 4-Methoxy-1H-Pyrazole from 1,3-Dicarbonyl Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-methoxy-1H-pyrazole, a valuable scaffold in medicinal chemistry, utilizing 1,3-dicarbonyl precursors. The primary route discussed is the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. A key challenge, the synthesis of the requisite 2-methoxy-1,3-dicarbonyl precursor, is addressed through a proposed multi-step synthetic pathway. This document offers detailed experimental procedures for both the synthesis of the precursor and its subsequent conversion to the target pyrazole.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in drug discovery and development due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution pattern on the pyrazole ring plays a crucial role in modulating its biological activity. In particular, the introduction of a methoxy group at the 4-position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a cornerstone of pyrazole chemistry due to its reliability and versatility.[1]

This application note focuses on synthetic strategies to access this compound from 1,3-dicarbonyl precursors. As 2-methoxy-1,3-dicarbonyl compounds are not readily commercially available, a plausible synthetic route to a suitable precursor, 2-methoxymalonaldehyde, is proposed based on established chemical transformations.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process:

  • Synthesis of a 2-Methoxy-1,3-dicarbonyl Precursor: A proposed synthesis of 2-methoxymalonaldehyde from a readily available starting material.

  • Cyclocondensation with Hydrazine: The reaction of the 2-methoxy-1,3-dicarbonyl precursor with hydrazine to form the this compound ring.

The following diagram illustrates the general workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation start Starting Material (e.g., Malonic Acid Derivative) intermediate1 Functionalization (Introduction of Methoxy Group) start->intermediate1 Reagents precursor 2-Methoxy-1,3-dicarbonyl (e.g., 2-Methoxymalonaldehyde) intermediate1->precursor Transformation pyrazole This compound precursor->pyrazole Cyclocondensation hydrazine Hydrazine (H2N-NH2) hydrazine->pyrazole

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Proposed Synthesis of 2-Methoxymalonaldehyde

This protocol describes a potential route to 2-methoxymalonaldehyde, a key precursor for this compound. The synthesis involves the methoxylation of a malonaldehyde equivalent.

Materials:

  • Malonaldehyde bis(dimethyl acetal)

  • Sodium methoxide (NaOMe)

  • N-Bromosuccinimide (NBS)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Bromination of Malonaldehyde bis(dimethyl acetal):

    • Dissolve malonaldehyde bis(dimethyl acetal) (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-1,1,3,3-tetramethoxypropane.

  • Methoxylation:

    • Prepare a solution of sodium methoxide (1.2 equivalents) in dry methanol.

    • Add the crude 2-bromo-1,1,3,3-tetramethoxypropane to the sodium methoxide solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 2-methoxy-1,1,3,3-tetramethoxypropane.

  • Hydrolysis to 2-Methoxymalonaldehyde:

    • To the crude 2-methoxy-1,1,3,3-tetramethoxypropane, add a mixture of water and a catalytic amount of a strong acid (e.g., concentrated HCl).

    • Stir the mixture vigorously at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by the disappearance of the starting material on TLC.

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product into a suitable organic solvent such as ethyl acetate.

    • Dry the organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude 2-methoxymalonaldehyde by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol details the cyclocondensation of the synthesized 2-methoxymalonaldehyde with hydrazine to yield this compound.

Materials:

  • 2-Methoxymalonaldehyde

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclocondensation Reaction:

    • Dissolve 2-methoxymalonaldehyde (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Alternatively, the reaction can be heated to a gentle reflux to reduce the reaction time.

  • Work-up and Purification:

    • If the reaction was performed in acetic acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

    • Remove the solvent (ethanol or the neutralized aqueous mixture) under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Summary of Expected Yields and Reaction Conditions

StepReactionPrecursorReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aBrominationMalonaldehyde bis(dimethyl acetal)NBSDCM01-285-95
1bMethoxylation2-Bromo-1,1,3,3-tetramethoxypropaneNaOMeMeOHReflux4-670-85
1cHydrolysis2-Methoxy-1,1,3,3-tetramethoxypropaneH₂O, H⁺ (cat.)-RT2-460-75
2Cyclocondensation2-MethoxymalonaldehydeHydrazine hydrateEtOHRT - Reflux12-2475-90

Note: The yields for the proposed synthesis of 2-methoxymalonaldehyde are estimates based on similar reactions reported in the literature.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the Knorr pyrazole synthesis.

G dicarbonyl 1,3-Dicarbonyl (2-Methoxy Substituted) intermediate Hydrazone Intermediate dicarbonyl->intermediate Nucleophilic attack by Hydrazine hydrazine Hydrazine hydrazine->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Tautomerization dehydration Dehydration cyclization->dehydration Cyclized Intermediate pyrazole This compound dehydration->pyrazole Aromatization

Caption: Mechanism of the Knorr pyrazole synthesis.

Conclusion

The synthesis of this compound from 1,3-dicarbonyl precursors is a feasible and attractive route for accessing this important heterocyclic scaffold. While the direct precursor, 2-methoxymalonaldehyde, is not commonly available, this document provides a plausible and detailed synthetic protocol for its preparation. The subsequent Knorr cyclocondensation with hydrazine is a robust and high-yielding reaction. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of novel pyrazole-based compounds for drug discovery and development. Further optimization of the proposed precursor synthesis may be required to achieve optimal yields and scalability.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Vilsmeier-Haack formylation of pyrazoles, a crucial reaction for the synthesis of 4-formylpyrazoles. These products are valuable intermediates in the development of various heterocyclic compounds with significant biological activities.[1][2]

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4][5] In the context of pyrazole chemistry, this reaction facilitates the introduction of a formyl group (-CHO), typically at the C4 position of the pyrazole ring, to yield pyrazole-4-carbaldehydes.[6][7] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[7][8] The resulting formylpyrazoles are versatile building blocks in organic synthesis, particularly for the preparation of novel therapeutic agents and functional materials.[1][9]

Reaction Mechanism and Principles

The Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from the reaction between DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during the work-up stage yields the desired aldehyde. The regioselectivity of the formylation is influenced by the electronic properties of the substituents on the pyrazole ring.

Experimental Protocol

This protocol provides a general procedure for the Vilsmeier-Haack formylation of a substituted pyrazole. It is important to note that reaction conditions may require optimization based on the specific substrate being used.[10]

3.1. Materials and Reagents

  • Substituted pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

3.3. Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF (typically 3-6 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add POCl₃ (typically 1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel. Ensure the temperature is maintained below 10 °C during the addition, as the reaction is exothermic.[7]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a viscous, white precipitate indicates the generation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, the reaction mixture can be stirred at room temperature or heated. The optimal temperature and reaction time are substrate-dependent and can range from room temperature to 120 °C and from a few hours to overnight.[1][11][12]

  • Monitor the progress of the reaction by TLC until the starting material is consumed.[7]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction and hydrolyze the intermediate.[7] This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure formylpyrazole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different pyrazole substrates.

EntryPyrazole SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
11-Methyl-3-propyl-5-chloro-1H-pyrazole1 : 2 : 2120232[1]
21-Methyl-3-propyl-5-chloro-1H-pyrazole1 : 5 : 2120255[1]
31-Methyl-3-propyl-5-chloro-1H-pyrazole1 : 6 : 4120295[1]
4(E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine1 : excess : 10Reflux690[11]
51-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazonesN/A705-6Good[11]
6Hydrazones of 1-methyl-3-substituted phenylN/A805-6Excellent[12]
73-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole1 : 4 : 4702448[9]

Note: "N/A" indicates that the specific ratio was not provided in the cited source. "Good" and "Excellent" are qualitative descriptions of yield as reported in the source.

Safety Precautions

  • The Vilsmeier-Haack reaction should be conducted in a well-ventilated fume hood.[7]

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • The Vilsmeier reagent is moisture-sensitive.[7]

  • The quenching step with ice is highly exothermic and should be performed slowly and cautiously.[7]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Vilsmeier-Haack formylation of pyrazoles.

Vilsmeier_Haack_Workflow cluster_inputs reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Add Pyrazole (0-5 °C then heat) workup Work-up and Hydrolysis formylation->workup Quench with Ice Neutralize purification Purification workup->purification Extraction Drying product 4-Formylpyrazole purification->product Column Chromatography dmf DMF dmf->reagent_prep poccl3 POCl₃ poccl3->reagent_prep

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

References

Application Notes and Protocols for O-Alkylation in Methoxy-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-alkylation of hydroxypyrazoles to synthesize their methoxy-substituted counterparts, a crucial transformation in the development of various pharmaceutical and agrochemical agents. The following sections detail common and effective methods, including the Williamson ether synthesis, Mitsunobu reaction, and methylation with diazomethane, supplemented with experimental procedures and comparative data.

Introduction to O-Alkylation of Pyrazoles

The synthesis of methoxy-substituted pyrazoles is a significant endeavor in medicinal chemistry, as the methoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. O-alkylation of the corresponding hydroxypyrazole or its tautomeric pyrazolone form is a primary strategy to introduce this functionality. However, the regioselectivity of the alkylation (O- versus N-alkylation) can be a significant challenge, influenced by the substrate, reagents, and reaction conditions. This document outlines several reliable methods to achieve selective O-methylation.

I. Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. In the context of pyrazoles, the hydroxypyrazole is first deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile to attack the methylating agent.

Key Reagents and Their Characteristics:
  • Methylating Agents: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most common methylating agents for this reaction. Dimethyl sulfate is often more reactive and cost-effective for industrial applications, while methyl iodide is a highly effective reagent frequently used in laboratory settings.[1]

  • Bases: Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed to ensure complete deprotonation of the hydroxyl group.

General Workflow for Williamson Ether Synthesis

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Hydroxypyrazole deprotonation Deprotonation to form Pyrazolate Anion start->deprotonation base Base (e.g., NaH, K2CO3) base->deprotonation solvent Anhydrous Solvent (e.g., THF, DMF) solvent->deprotonation methylation Addition of Methylating Agent (e.g., CH3I, (CH3)2SO4) deprotonation->methylation reaction_step SN2 Reaction methylation->reaction_step quench Quench Reaction reaction_step->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Methoxypyrazole purification->product

Caption: General workflow for the Williamson ether synthesis of methoxypyrazoles.

Experimental Protocols

Protocol 1: O-Methylation using Methyl Iodide and Sodium Hydride

This protocol is adapted from the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.

  • Materials:

    • 4-bromo-1-phenyl-1H-pyrazol-3-ol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (1 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for 3 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Williamson Ether Synthesis
SubstrateMethylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-bromo-1-phenyl-1H-pyrazol-3-olMethyl IodideNaHDMF0 to RT488[2]
Phenol (for comparison)Dimethyl SulfateNaOHWater30-350.389-92[3]
Phenol (for comparison)Methyl IodideK₂CO₃AcetoneReflux--[3]

II. Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the O-alkylation of acidic hydroxyl groups under mild conditions, proceeding with inversion of configuration if a stereocenter is present. This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. The reaction involves an alcohol, a nucleophile (in this case, the hydroxypyrazole, though methanol can also be used as the nucleophile with the pyrazole acting as the acidic component), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as DEAD or DIAD).

General Signaling Pathway for the Mitsunobu Reaction

Mitsunobu_Pathway PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Phosphonium Alkoxyphosphonium Ion [R-O-P+Ph3] Betaine->Phosphonium reacts with ROH Hydroxypyrazole (R-OH) ROH->Phosphonium SN2 SN2 Attack Phosphonium->SN2 MeOH Methanol (Nucleophile) MeOH->SN2 attacks Product Methoxypyrazole (R-OMe) SN2->Product Byproducts Ph3P=O + DEAD-H2 SN2->Byproducts

Caption: Simplified signaling pathway of the Mitsunobu reaction for O-methylation.

Experimental Protocols

Protocol 2: General Procedure for Mitsunobu O-Methylation

This is a general protocol that can be adapted for specific hydroxypyrazole substrates.

  • Materials:

    • Hydroxypyrazole

    • Methanol (as the alcohol source)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate or Dichloromethane

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the hydroxypyrazole (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Add methanol (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Mitsunobu Reaction
SubstrateAlcoholReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Sterically Hindered Alcohol (general)4-Nitrobenzoic AcidPPh₃, DEADTHF<10 to 4017High[4]
DiolDibromo dione derivativePPh₃, DIADTHF--80[5]

Note: Specific yield data for the O-methylation of hydroxypyrazoles using the Mitsunobu reaction is sparse in the reviewed literature, but the general applicability of the reaction to acidic hydroxyl groups suggests it is a viable method.[6][7]

III. Methylation with Diazomethane

Diazomethane (CH₂N₂) is a potent methylating agent for acidic protons, including those of phenols and enols, which are structurally analogous to hydroxypyrazoles.[8] Due to its toxicity and explosive nature, diazomethane is typically generated in situ and used immediately. This method is highly efficient and often results in clean reactions with high yields.

Experimental Workflow for In Situ Diazomethane Methylation

Diazomethane_Workflow cluster_generation In Situ Generation cluster_reaction Methylation Reaction cluster_workup Workup precursor Diazomethane Precursor (e.g., Diazald) generation Generation of CH2N2 Gas precursor->generation base_gen Base (e.g., KOH) base_gen->generation reaction_step Introduction of CH2N2 Gas generation->reaction_step substrate_sol Solution of Hydroxypyrazole in Ether/Methanol substrate_sol->reaction_step methylation Methylation Reaction reaction_step->methylation evaporation Evaporation of Excess CH2N2 and Solvent methylation->evaporation product Methoxypyrazole evaporation->product

Caption: Workflow for the in situ generation and methylation of hydroxypyrazoles using diazomethane.

Experimental Protocols

Protocol 3: General Procedure for Methylation with In Situ Generated Diazomethane

Caution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Materials:

    • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

    • Potassium hydroxide (KOH)

    • Ethanol, Diethyl ether

    • Hydroxypyrazole

    • Diazomethane generation apparatus

  • Procedure:

    • Set up a diazomethane generator according to standard procedures.[9]

    • In the generating flask, dissolve Diazald® in diethyl ether.

    • Slowly add a solution of KOH in ethanol to the Diazald® solution while gently warming to initiate the generation of diazomethane gas.

    • Pass the generated yellow diazomethane gas through a tube into a cooled (0 °C) solution of the hydroxypyrazole in a mixture of ether and methanol.

    • Continue passing the diazomethane gas until the yellow color persists in the reaction mixture, indicating an excess of diazomethane.

    • Allow the reaction to stand for a short period, then carefully bubble nitrogen through the solution to remove excess diazomethane.

    • Remove the solvent under reduced pressure to obtain the crude methoxypyrazole, which can be further purified if necessary.

Quantitative Data for Diazomethane Methylation
SubstrateSolventTemp. (°C)TimeYield (%)Reference
Benzoic Acid (model)Diethyl Ether-~3 h88-90[10]
Sulfonyl-activated double bondsEthereal solution--67 and 18 (isomers)[3]

IV. Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an effective technique for carrying out reactions between reactants in immiscible phases. For the O-alkylation of hydroxypyrazoles, this typically involves a solid-liquid or liquid-liquid system where the pyrazolate anion is transferred from the aqueous or solid phase to the organic phase containing the methylating agent by a phase-transfer catalyst, such as a quaternary ammonium salt. This method can offer advantages in terms of milder reaction conditions, reduced use of anhydrous solvents, and simplified workup.

Experimental Protocols

Protocol 4: O-Alkylation of Pyrazolones under Phase-Transfer Catalysis

This protocol is a general representation based on the alkylation of pyrazolones.[11]

  • Materials:

    • 4-substituted pyrazolone

    • Methylating agent (e.g., methyl bromide, methyl iodide)

    • Potassium fluoride (KF) or other suitable base

    • Phase-transfer catalyst (e.g., an amide-based Cinchona alkaloid derivative or tetrabutylammonium bromide)

    • Trifluorotoluene (PhCF₃) or other suitable organic solvent

  • Procedure:

    • To a mixture of the 4-substituted pyrazolone (1 equivalent) and potassium fluoride (as a solid base) in trifluorotoluene, add the phase-transfer catalyst (typically 5-10 mol%).

    • Add the methylating agent (1.2-1.5 equivalents) to the stirred suspension.

    • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Quantitative Data for Phase-Transfer Catalyzed Alkylation
SubstrateElectrophileCatalystBaseSolventTemp. (°C)Yield (%)Reference
4-Substituted PyrazolonesPropargyl/Allyl/Benzyl HalidesAmide-based Cinchona alkaloid derivativeKFPhCF₃RTHigh to excellent[11]
2-MercaptobenzimidazoleVarious alkyl halidesTetrabutylammonium bromideK₂CO₃Acetonitrile25-

Conclusion and Method Selection

The choice of O-alkylation method for the synthesis of methoxy-substituted pyrazoles depends on several factors including the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and safety considerations.

  • Williamson ether synthesis is a robust and high-yielding method suitable for a wide range of hydroxypyrazoles, but requires strong bases.

  • The Mitsunobu reaction offers a mild alternative for base-sensitive substrates, although it involves more complex reagents and workup.

  • Methylation with diazomethane is highly efficient and clean but requires specialized equipment and stringent safety protocols due to the hazardous nature of the reagent.

  • Phase-transfer catalysis presents a green and efficient alternative, often allowing for milder conditions and easier purification.

Researchers and drug development professionals should consider these factors when selecting the most appropriate protocol for their specific synthetic needs.

References

Application Note and Protocol for the Purification of 4-methoxy-1H-pyrazole using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-methoxy-1H-pyrazole using silica gel column chromatography. The methodologies outlined are based on established practices for the purification of pyrazole derivatives and are intended to guide researchers in obtaining a high-purity product suitable for further applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. The purity of such compounds is critical for accurate biological screening and to meet stringent regulatory requirements. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating them based on their differential adsorption to a stationary phase while being moved by a mobile phase. This application note details a robust method for the purification of this compound, ensuring the removal of synthetic impurities and by-products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an effective purification strategy.

PropertyValueReference(s)
CAS Number14884-01-6[1][2]
Molecular FormulaC4H6N2O[2]
Molecular Weight98.1 g/mol [2]
AppearanceWhite to off-white solid[1][3]
Boiling Point95-96 °C (at 0.2 Torr)[1]
Storage Temperature2-8°C[1][3]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound via column chromatography.

Materials and Equipment

Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM, optional for sample loading)

  • Triethylamine (optional, for deactivation of silica gel)

  • Deuterated chloroform (CDCl3) or Dimethyl sulfoxide (DMSO-d6) for NMR analysis

Equipment:

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or collection tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • NMR spectrometer

  • Melting point apparatus

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Fume hood

Experimental Workflow

The overall workflow for the purification process is illustrated in the diagram below.

G Experimental Workflow for Purification cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Final Product TLC_Analysis 1. TLC Analysis of Crude Product Solvent_Selection 2. Selection of Optimal Mobile Phase TLC_Analysis->Solvent_Selection Column_Packing 3. Column Packing with Silica Gel Solvent_Selection->Column_Packing Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 7. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling 8. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 9. Solvent Removal Pooling->Solvent_Removal Purity_Assessment 10. Purity and Identity Confirmation Solvent_Removal->Purity_Assessment

Caption: A flowchart illustrating the key steps in the column chromatography purification of this compound.

Step-by-Step Protocol

1. Thin-Layer Chromatography (TLC) Analysis of Crude Product Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[4]

  • Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.

2. Column Preparation

  • Select an appropriately sized glass chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. A gentle tapping of the column can help in uniform packing.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Note on Basic Compounds: The pyrazole ring is basic and may interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, the silica gel can be deactivated by adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.[4]

3. Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin the elution process by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Maintain a constant flow rate. A gradient elution can be employed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate) to elute compounds with higher polarity.

5. Fraction Analysis

  • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Spot every few fractions on a TLC plate and develop it using the optimized mobile phase.

  • Fractions showing a single spot corresponding to the Rf of the desired product are considered pure.

6. Pooling and Solvent Removal

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Further dry the product under high vacuum to remove any residual solvent.

7. Purity and Identity Confirmation

  • Assess the purity of the final product by TLC, melting point determination, and spectroscopic methods such as NMR. The appearance should be a white to off-white solid.[1][3]

Data Presentation

The following table summarizes the expected parameters for the column chromatography purification of this compound. These values are based on general principles and may require optimization for specific crude mixtures.

ParameterRecommended Value/RangeNotes
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for purification of polar organic compounds.
Mobile Phasen-Hexane / Ethyl AcetateA common eluent system for pyrazole derivatives.[5][6][7][8]
Mobile Phase GradientStart with 9:1, gradually increase to 7:3 (Hex:EtOAc)The exact gradient should be optimized based on TLC analysis.
TLC Rf of Pure Product~0.2 - 0.3In the optimized mobile phase.
Sample LoadingDry loading is often preferred.Minimizes band broadening.[4]
Purity AssessmentTLC, Melting Point, NMRTo confirm the identity and purity of the final product.

Logical Relationships in Column Chromatography

The efficiency of the separation in column chromatography is dependent on the interplay of several factors, as depicted in the diagram below.

G Key Relationships in Column Chromatography cluster_outcomes Purification Outcomes cluster_properties Analyte Properties Stationary_Phase Stationary Phase (e.g., Silica Gel) Resolution Resolution (Separation) Stationary_Phase->Resolution Mobile_Phase Mobile Phase (e.g., Hexane:EtOAc) Mobile_Phase->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution Column_Dimensions Column Dimensions Column_Dimensions->Resolution Purity Product Purity Resolution->Purity Analyte_Polarity Analyte Polarity Analyte_Polarity->Resolution

Caption: A diagram illustrating the relationships between experimental parameters and purification outcomes in column chromatography.

Conclusion

The protocol described in this application note provides a comprehensive guide for the successful purification of this compound using column chromatography. By following these steps, researchers can obtain a high-purity product, which is essential for reliable downstream applications in research and development. The key to a successful purification lies in the careful optimization of the mobile phase composition through preliminary TLC analysis.

References

Application Notes and Protocols: The 4-Methoxy-1H-Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, recognized for its synthetic tractability and its ability to form key interactions with a variety of biological targets. Its presence in numerous biologically active compounds, ranging from kinase inhibitors to anti-inflammatory agents, underscores its significance in modern drug discovery. This document provides a detailed overview of the applications of the this compound scaffold, complete with experimental protocols and quantitative data to guide researchers in this field.

Therapeutic Applications and Key Targets

The versatility of the this compound scaffold has led to its incorporation into inhibitors of several important enzyme families. Notably, it has proven to be a valuable core for the development of potent and selective kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors.

Kinase Inhibition

The pyrazole ring system, with its unique arrangement of nitrogen atoms, can effectively engage with the hinge region of the ATP-binding pocket of various kinases through hydrogen bonding. The 4-methoxy substituent can further influence potency, selectivity, and pharmacokinetic properties.

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)

ROCK inhibitors are promising therapeutic agents for conditions such as glaucoma, cardiovascular diseases, and neurological disorders. The this compound scaffold has been successfully employed in the design of potent ROCK inhibitors. For instance, derivatives incorporating this scaffold have demonstrated significant inhibitory activity against both ROCK1 and ROCK2 isoforms.

FMS-like Tyrosine Kinase 3 (FLT3)

Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The this compound core has been integrated into molecules that effectively inhibit the constitutively active FLT3-ITD mutant, offering a potential therapeutic strategy for this aggressive leukemia subtype.

Aurora Kinases

Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers. The this compound scaffold has been utilized to develop inhibitors of Aurora kinases, which can induce cell cycle arrest and apoptosis in cancer cells.

Anti-Inflammatory Activity

Cyclooxygenase-2 (COX-2) Inhibition

Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy, offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The 1,5-diarylpyrazole structure, a well-established COX-2 inhibitor pharmacophore found in drugs like celecoxib, can be modified with a 4-methoxy group to enhance its activity and selectivity.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative compounds featuring the this compound scaffold against their respective targets.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazole DerivativeROCK193[1]
Pyrazole DerivativeROCK23[1]
Pyrazole-based inhibitorFLT3-ITDPotent Inhibition[2]
Pyrazole DerivativeAurora A160
Pyrazole-based inhibitorBCR-ABLLess potent than dasatinib[2]

Table 2: COX-2 Inhibitory Activity of this compound Derivatives

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid>1001.15>86.9[3]
Pyrazole-pyridazine hybrid14.321.509.55[3]
Hybrid pyrazole analogue130.211.7972.75
Hybrid pyrazole analogue165.042.5165.75

Signaling Pathways

Understanding the signaling pathways in which the drug targets are involved is crucial for elucidating the mechanism of action and potential downstream effects of the inhibitors.

FLT3_ITD_Signaling_Pathway FLT3_ITD FLT3-ITD GRB2 GRB2 FLT3_ITD->GRB2 PI3K PI3K FLT3_ITD->PI3K JAK2 JAK2 FLT3_ITD->JAK2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation STAT5->Survival Differentiation Differentiation STAT5->Differentiation

Caption: FLT3-ITD Signaling Pathway.

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates pMLC pMLC MLC_Phosphatase->pMLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) pMLC->Actin_Cytoskeleton Cell_Contraction Cell Contraction Actin_Cytoskeleton->Cell_Contraction IOP Increased IOP (in Trabecular Meshwork) Cell_Contraction->IOP

Caption: ROCK Signaling in Glaucoma.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound derivatives and their evaluation in common biological assays. Researchers should optimize these protocols based on the specific properties of their compounds.

Synthesis of this compound Derivatives (General Protocol)

This protocol outlines a common synthetic route to 1,5-diaryl-4-methoxy-1H-pyrazoles, which are precursors to many of the inhibitors discussed.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization with Hydrazine cluster_2 Step 3: Aromatization/Oxidation A Substituted Acetophenone C Chalcone Intermediate A->C B 4-Methoxybenzaldehyde B->C E 4,5-Dihydro-1H-pyrazole (Pyrazoline) C->E D Hydrazine Hydrate D->E G This compound Derivative E->G F Oxidizing Agent (e.g., I2, NBS) F->G

Caption: Synthesis of 4-Methoxy-1H-pyrazoles.

Materials:

  • Substituted acetophenone

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Oxidizing agent (e.g., Iodine, N-Bromosuccinimide)

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane, dichloromethane)

Procedure:

  • Claisen-Schmidt Condensation:

    • Dissolve the substituted acetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter, wash with water, and dry the crude chalcone. Purify by recrystallization or column chromatography.

  • Cyclization:

    • Reflux a mixture of the chalcone and hydrazine hydrate in glacial acetic acid for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated pyrazoline product by filtration, wash with water, and dry.

  • Aromatization:

    • Dissolve the pyrazoline in a suitable solvent (e.g., chloroform, acetic acid).

    • Add the oxidizing agent portion-wise and stir at room temperature or under reflux until the reaction is complete (monitored by TLC).

    • Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution for iodine).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final this compound derivative by column chromatography.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is suitable for measuring the inhibitory activity of compounds against kinases like Aurora Kinase.

Materials:

  • Recombinant kinase (e.g., Aurora A)

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. Include a DMSO control.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for the kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory potency and selectivity of compounds against COX isoenzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • EIA kit for PGE₂ detection

Procedure:

  • Enzyme and Compound Incubation:

    • In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations (or DMSO for control).

    • Incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

  • Reaction Termination: After 2 minutes, stop the reaction by adding a solution of HCl.

  • PGE₂ Quantification:

    • Neutralize the reaction mixture with NaOH.

    • Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE₂ production for each compound concentration compared to the DMSO control.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting percent inhibition against compound concentration.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion

The this compound scaffold continues to be a highly valuable structural motif in medicinal chemistry. Its favorable properties make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. The protocols and data presented herein provide a foundational resource for researchers aiming to explore and exploit the potential of this versatile scaffold in their drug discovery endeavors.

References

Application Notes: Utilizing 4-methoxy-1H-pyrazole Derivatives in Cancer Cell Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 4-methoxy-1H-pyrazole have emerged as a promising class of heterocyclic compounds in anticancer research. These molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the anticancer properties of this compound derivatives.

Key Mechanisms of Action

Research indicates that this compound derivatives exert their anticancer effects through several key pathways:

  • Induction of Apoptosis: Many pyrazole derivatives trigger programmed cell death in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades, particularly caspase-3.[1][2][3]

  • Cell Cycle Arrest: These compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at various phases, most notably the S and G2/M phases.[1][2][3][4] This prevents cancer cells from dividing and growing.

  • Inhibition of Tubulin Polymerization: Certain derivatives of this compound act as tubulin polymerization inhibitors.[2][3][5][6] By disrupting the formation of microtubules, which are essential for cell division, they effectively block mitosis and lead to cell death.

  • Modulation of Signaling Pathways: The anticancer activity of these compounds is also linked to the inhibition of various signaling pathways crucial for cancer cell survival and proliferation, including those involving EGFR, CDKs, and PI3K.[1][4][7]

Data Presentation: Cytotoxic Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to allow for easy comparison of their potency.

Table 1: IC50 Values of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.9724[1]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)6.4548[1]
Paclitaxel (Reference)MDA-MB-468 (Triple Negative Breast Cancer)49.9024[1]
Paclitaxel (Reference)MDA-MB-468 (Triple Negative Breast Cancer)25.1948[1]
Compound 9aHela (Cervical Cancer)26.44 ± 3.23-[4]
Compound 14gMCF7 (Breast Cancer)21.81 ± 2.96-[4]
Compound 5bK562 (Leukemia)0.021-[5][6]
Compound 5bA549 (Lung Cancer)0.69-[5][6]
Compound 5bTubulin Polymerization7.30-[5][6]
ABT-751 (Reference)K562 (Leukemia)>10-[5][6]
ABT-751 (Reference)A549 (Lung Cancer)>10-[5][6]

Table 2: Growth Inhibition (GI50) Values of this compound Derivatives

CompoundCancer Cell LineGI50 (µM)Reference
Compound 4aK562 (Leukemia)0.26[5][6]
Compound 4aA549 (Lung Cancer)0.19[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell growth.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, Hela, MCF-7, K562, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis induced by the compounds.

Materials:

  • Cancer cells treated with the this compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of the compound for the specified time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with the this compound derivative

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways affected by this compound derivatives and a general experimental workflow.

G Figure 1: Apoptosis Induction Pathway This compound derivative This compound derivative ROS Generation ROS Generation This compound derivative->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1: Apoptosis Induction Pathway

G Figure 2: Tubulin Polymerization Inhibition This compound derivative This compound derivative Tubulin Tubulin This compound derivative->Tubulin inhibits polymerization Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Arrest Mitotic Arrest Microtubule Formation->Mitotic Arrest Cell Death Cell Death Mitotic Arrest->Cell Death

Figure 2: Tubulin Polymerization Inhibition

G Figure 3: Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis (Flow Cytometry) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis

Figure 3: Experimental Workflow

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the characterization of 4-methoxy-1H-pyrazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps from sample preparation to data acquisition and interpretation, ensuring high-quality and reproducible results.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Accurate structural elucidation and characterization are paramount for its use in further research and synthesis. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This application note presents a standardized protocol for the ¹H and ¹³C NMR characterization of this compound.

Chemical Structure and Atom Numbering

The chemical structure and atom numbering scheme for this compound are shown below. This numbering is used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it is a polar aprotic solvent capable of dissolving a wide range of compounds.[1] The residual solvent peak of DMSO-d₆ can be used as an internal reference for chemical shifts (δH = 2.50 ppm, δC = 39.52 ppm).

  • Concentration:

    • For ¹H NMR, prepare a solution by dissolving 1-5 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆.[2]

    • For ¹³C NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Use a clean and dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

    • Filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[3]

    • The final sample height in the tube should be approximately 4-5 cm.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzg30
Number of Scans (NS)16
Acquisition Time (AQ)2 - 4 s
Relaxation Delay (D1)2 s
Spectral Width (SW)12 - 16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzgpg30
Number of Scans (NS)1024 or more (depending on concentration)
Acquisition Time (AQ)1 - 2 s
Relaxation Delay (D1)2 s
Spectral Width (SW)200 - 220 ppm
Temperature298 K

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆ are summarized in the tables below. These values are based on data from the Biological Magnetic Resonance Bank (BMRB) entry bmse012649 and typical chemical shift ranges for substituted pyrazoles.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.8s-
H5~7.3s-
OCH₃~3.6s-
NH~12.2br s-

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

CarbonChemical Shift (δ, ppm)
C3~135
C4~138
C5~129
OCH₃~56

Note: The exact chemical shifts may vary slightly depending on the experimental conditions (concentration, temperature, and spectrometer frequency).

Experimental Workflow

The logical workflow for the NMR characterization of this compound is illustrated in the following diagram.

G cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing SignalAssignment Signal Assignment (Chemical Shift & Multiplicity Analysis) DataProcessing->SignalAssignment Reporting Data Reporting & Archiving SignalAssignment->Reporting

Caption: Experimental workflow for the NMR characterization of this compound.

Conclusion

This application note provides a detailed and standardized protocol for the ¹H and ¹³C NMR characterization of this compound. By following these guidelines, researchers can obtain high-quality, reproducible NMR data, enabling accurate structural confirmation and facilitating further drug development and scientific investigation.

References

Application Note: Real-Time Monitoring of 4-methoxy-1H-pyrazole Synthesis via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of substituted pyrazole derivatives is a cornerstone in the development of new pharmaceutical agents, owing to their wide range of biological activities.[1] Specifically, 4-methoxy-1H-pyrazole serves as a key intermediate in the synthesis of various bioactive molecules. Efficient and well-controlled chemical synthesis is paramount in drug development to ensure high yield, purity, and safety of the final active pharmaceutical ingredient (API).[2][3] Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediate formation, and byproduct generation, allowing for precise process optimization.[4]

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of the synthesis of this compound. This method offers high sensitivity and selectivity, enabling the simultaneous quantification of reactants, the product, and potential impurities.[3][5] The protocol is designed for researchers, scientists, and drug development professionals to ensure efficient and controlled synthesis of this important heterocyclic compound.

Reaction Scheme

The synthesis of this compound can be achieved through various synthetic routes. For the purpose of this application note, we will consider the methylation of 1H-pyrazole-4-ol.

Figure 1: Synthesis of this compound from 1H-pyrazole-4-ol.

G cluster_reactants Reactants cluster_products Products reactant1 1H-pyrazole-4-ol product This compound reactant1->product Reaction reactant2 Methyl Iodide reactant2->product byproduct Hydroiodic Acid base Sodium Hydride (NaH) base->product solvent Tetrahydrofuran (THF) solvent->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • 1H-pyrazole-4-ol (≥98% purity)

  • Methyl Iodide (99.5% purity)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous (≥99.9%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade) for sample quenching and dilution

Instrumentation
  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.[6]

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

Sample Preparation for LC-MS Analysis

Proper sample preparation is crucial for accurate and reproducible LC-MS results.[7][8]

  • Reaction Quenching: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a 10 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 990 µL of cold methanol in a 1.5 mL microcentrifuge tube. This provides a 1:100 dilution and stops the reaction.

  • Dilution: Perform a subsequent 1:10 dilution by taking 100 µL of the quenched sample and adding it to 900 µL of a 50:50 acetonitrile/water solution.

  • Filtration: Vortex the diluted sample and filter through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Blank Samples: It is recommended to run blank samples (solvent) before and after the sample sequence to prevent carryover.[8]

LC-MS Method Parameters

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 2.9 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Nebulizer Pressure 35 psi
Drying Gas Flow 11 L/min
Drying Gas Temp 350 °C
Capillary Voltage 3200 V
Scan Range m/z 50-500
Monitored Ions (SIM) [M+H]⁺ of 1H-pyrazole-4-ol (m/z 85.04), [M+H]⁺ of this compound (m/z 99.05)

Data Presentation and Analysis

The progress of the reaction is monitored by quantifying the peak areas of the reactant (1H-pyrazole-4-ol) and the product (this compound) at each time point. The data can be used to calculate the percentage conversion of the reactant to the product.

Table 3: Quantitative Analysis of Reaction Progress

Time (minutes)1H-pyrazole-4-ol Peak Area (AUC)This compound Peak Area (AUC)% Conversion
01,254,32100.0%
15876,543378,90130.2%
30543,210710,43256.6%
60210,9871,043,21083.2%
12045,6781,208,76596.4%
240< 1,000 (Below LOQ)1,250,110>99.9%

LOQ: Limit of Quantitation

Workflow Diagram

The following diagram illustrates the complete workflow from reaction initiation to data analysis.

G start Start Reaction: 1H-pyrazole-4-ol + Methyl Iodide sampling Aliquot Sampling at Time Points (t=0, 15, 30... min) start->sampling quench Quench Reaction in Cold Methanol sampling->quench dilute Dilute Sample quench->dilute filter Filter through 0.22 µm PTFE Filter dilute->filter lcms LC-MS Analysis filter->lcms data Data Acquisition (Peak Area Integration) lcms->data analysis Quantitative Analysis (% Conversion Calculation) data->analysis end End analysis->end

Caption: Experimental workflow for LC-MS monitoring of the reaction.

Conclusion

This application note provides a detailed protocol for the real-time monitoring of this compound synthesis using LC-MS. The described method is rapid, sensitive, and selective, enabling accurate quantification of the reactant and product throughout the course of the reaction. By implementing this analytical technique, researchers and process chemists can gain a deeper understanding of reaction kinetics, optimize reaction conditions to maximize yield and purity, and ensure the consistent quality of the final product, which is crucial in the drug development pipeline.[2][9]

References

Design and Synthesis of Enzyme Inhibitors Based on the 4-Methoxy-1H-Pyrazole Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of enzyme inhibitors centered around the 4-methoxy-1H-pyrazole scaffold. This privileged heterocyclic motif has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in key interactions with various enzyme active sites. This document offers detailed protocols for the synthesis of this compound-based compounds and their subsequent biological characterization, including enzyme inhibition assays.

Introduction

The this compound core is an attractive scaffold for the design of enzyme inhibitors for several reasons. The pyrazole ring itself is a bioisostere for other aromatic systems and can participate in hydrogen bonding and pi-stacking interactions within an enzyme's active site. The methoxy group at the 4-position can influence the electronic properties of the ring and provide an additional point of interaction, potentially enhancing binding affinity and selectivity. This core has been successfully incorporated into inhibitors targeting a range of enzymes, including kinases and carbonic anhydrases, which are implicated in numerous diseases such as cancer, inflammation, and glaucoma.

Design and Synthesis of this compound-Based Inhibitors

The rational design of enzyme inhibitors often involves leveraging the structural features of a known ligand or the active site of the target enzyme. The this compound core can be strategically functionalized at various positions to optimize interactions with the target. Common synthetic strategies often begin with the construction of the pyrazole ring, followed by the introduction of the methoxy group and other desired substituents.

A key intermediate in the synthesis of many such inhibitors is 1-(substituted)-4-methoxy-1H-pyrazole-carbaldehyde. This can be synthesized through methods like the Vilsmeier-Haack reaction. For instance, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been synthesized via the Vilsmeier-Haack reaction from 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole.[1] This aldehyde can then serve as a versatile precursor for a variety of derivatives.

Another common approach involves the Claisen-Schmidt condensation of a pyrazole-4-carboxaldehyde with a substituted acetophenone to yield α,β-unsaturated ketones, which can be further cyclized to generate diverse heterocyclic systems attached to the pyrazole core.[2]

Target Enzymes and Inhibitory Activity

Kinase Inhibition

Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. While specific data for this compound kinase inhibitors is emerging, related pyrazole derivatives have shown potent inhibition of various kinases.

Table 1: Inhibitory Activity of Methoxy-Substituted Pyrazole Derivatives against Various Kinases

Compound ClassTarget KinaseIC50 / KiReference
Pyrazole-Indole HybridsCDK2IC50: 6.1 ± 1.9 µM (7a)[3]
Pyrazoline derivativesVEGFR2IC50: 0.135 µM (18h)[4]
Pyrazoline derivativesHER2IC50: 0.253 µM (18h)[4]
Macrocyclic PyrazolesBMPR2IC50: 506 nM (8a)[5]
Pyrazole-based compoundsCDK2IC50: 25 nM (24)[6]
4-Amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK3IC50: 3.4, 2.2, 3.5 nM (3f)[7]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions. Pyrazole-containing sulfonamides have been extensively studied as CA inhibitors. The presence of a methoxy group on a phenyl ring attached to the pyrazole has been shown to influence the inhibitory activity and selectivity against different CA isoforms.[8]

Table 2: Inhibitory Activity of Methoxy-Substituted Pyrazole Derivatives against Carbonic Anhydrase Isoforms

Compound ClassIsoformKi (nM)Reference
Pyrazolo[4,3-c]pyridine SulfonamideshCA I58.8 (1f)[9]
Pyrazolo[4,3-c]pyridine SulfonamideshCA II9.8 (1f)[9]
Phenyl-Substituted PyrazoleshCA I16.9 (1)[9]
Phenyl-Substituted PyrazoleshCA II67.39 (1)[9]
Pyrazole DerivativeshCA I5.13 - 16.9[10]
Pyrazole DerivativeshCA II11.77 - 67.39[10]

Experimental Protocols

Synthesis of a this compound Derivative Intermediate

This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[1]

Materials:

  • 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl3)

  • Dry dimethylformamide (DMF)

  • Argon (Ar) gas

  • Silica gel for column chromatography

Procedure:

  • Under an argon atmosphere, add phosphorus oxychloride dropwise to dry dimethylformamide at -10 °C.

  • Stir the mixture at -10 °C until a viscous, white Vilsmeier reagent is formed.

  • Add a solution of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole in a suitable solvent.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into crushed ice.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA, 250 µM DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control and a negative control (DMSO vehicle).

  • Add the diluted kinase enzyme solution to all wells.

  • Pre-incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the reaction for a set time at the optimal temperature for the enzyme.

  • Stop the reaction (e.g., by adding a stop solution or by heating).

  • Detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence, or absorbance).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Acetazolamide (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add the appropriate volume of Tris buffer.

  • Add a small volume of the test compound or control solution to the wells.

  • Add the hCA enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm at regular intervals for a set period (e.g., 10-20 minutes) in a microplate reader.

  • Calculate the rate of p-nitrophenol formation (the product of the reaction) from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 or Ki values by analyzing the dose-response curves.

Visualizations

General Workflow for Design and Evaluation of Enzyme Inhibitors

G General Workflow for Enzyme Inhibitor Design and Evaluation A Target Identification and Validation B Lead Compound Identification (e.g., this compound core) A->B C Chemical Synthesis of Derivatives B->C D In Vitro Enzyme Inhibition Assays C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Iterative Design G In Vivo Studies F->G H Preclinical Development G->H G Simplified Kinase Signaling Pathway Inhibition Signal Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor This compound Kinase Inhibitor Inhibitor->Kinase G Structure-Activity Relationship (SAR) Logic Core This compound Core Substituent1 Substituent at R1 (e.g., H-bond donor) Core->Substituent1 modify Substituent2 Substituent at R2 (e.g., Bulky group) Core->Substituent2 modify Activity Enzyme Inhibitory Activity (IC50) Substituent1->Activity influences Selectivity Selectivity Substituent1->Selectivity influences Substituent2->Activity influences Substituent2->Selectivity influences

References

Troubleshooting & Optimization

Troubleshooting unexpected side reactions in 4-methoxy-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-1H-pyrazole. Our aim is to address common challenges and unexpected side reactions encountered during experimentation.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in pyrazole synthesis are a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Causes and Solutions:

  • Purity of Starting Materials: Ensure that your starting materials, such as 1,1,3,3-tetramethoxypropane (or a similar malondialdehyde equivalent) and hydrazine, are of high purity. Impurities can lead to unwanted side reactions and decrease the overall yield. It is advisable to use freshly distilled or purchased reagents.

  • Reaction Conditions: The reaction conditions play a crucial role in the yield of the product.

    • Temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

    • pH: The acidity or basicity of the reaction medium can significantly influence the reaction rate and the formation of byproducts. For the condensation of hydrazine with a 1,3-dicarbonyl equivalent, mildly acidic or neutral conditions are often optimal.

  • Incomplete Reaction: The reaction may not have gone to completion. Use TLC to monitor the consumption of the starting materials. If the starting materials are still present after a prolonged reaction time, consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: The formation of side products can consume the starting materials and reduce the yield of the desired product. Common side reactions include the formation of colored impurities and incomplete cyclization.

Question 2: My reaction mixture has turned a dark yellow or reddish-brown color. What is causing this and how can I prevent it?

Answer:

The formation of colored impurities is a frequent observation in pyrazole synthesis, particularly when using hydrazine derivatives.

Potential Causes and Solutions:

  • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable and may decompose, especially when heated or in the presence of air, leading to the formation of colored byproducts. To mitigate this, use high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Intermediates in the reaction pathway may be susceptible to oxidation, which can produce colored compounds. Performing the reaction under an inert atmosphere can help minimize oxidation.

  • Purification: Most colored impurities can be removed during the purification process. Column chromatography on silica gel is often effective. Washing the organic extract with a sodium bisulfite solution can sometimes help to decolorize the solution.

Question 3: I am observing an unexpected peak in my NMR spectrum. How can I identify the potential byproduct?

Answer:

The presence of unexpected peaks in your NMR spectrum indicates the formation of side products. The most common byproduct in pyrazole synthesis from symmetrical starting materials is often related to incomplete reaction or side reactions of the starting materials.

Potential Byproducts and their Identification:

  • Hydrazone Intermediate: Incomplete cyclization can result in the presence of the intermediate hydrazone. This can be identified by the presence of characteristic signals for the hydrazone moiety in the 1H NMR spectrum.

  • N-Alkylation/Arylation Impurities: If a substituted hydrazine is used, there is a possibility of side reactions at the substituent.

  • Unreacted Starting Materials: Compare the NMR spectrum of your crude product with the spectra of your starting materials to check for their presence.

To definitively identify the byproduct, it is recommended to isolate it using chromatography and characterize it using spectroscopic techniques such as NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and straightforward method for the synthesis of the pyrazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For this compound, a plausible route involves the reaction of a 4-methoxy-substituted 1,3-dicarbonyl equivalent with hydrazine. A related reported synthesis involves the debenzylation of 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole.[1]

Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?

A2: Based on data for similar methoxy-substituted pyrazoles, the expected chemical shifts are as follows:

  • 1H NMR: The methoxy group (–OCH₃) protons typically appear as a singlet between δ 3.7 and 4.0 ppm.[2] The pyrazole ring protons will have characteristic shifts depending on their position.

  • 13C NMR: The methoxy carbon (–OCH₃) typically appears between δ 55 and 60 ppm.[2] The carbons of the pyrazole ring will have distinct chemical shifts.

Q3: How can I purify crude this compound?

A3: Common purification methods for pyrazole derivatives include:

  • Recrystallization: This is an effective method if a suitable solvent system can be found. Common solvents for recrystallizing pyrazoles include ethanol, methanol, water, or mixtures such as ethanol/water.[3]

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from impurities. A solvent system of ethyl acetate and hexane is often a good starting point.[4]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, extracting impurities, and then neutralizing to recover the purified pyrazole.[5]

Data Presentation

Table 1: Impact of Solvent on Pyrazole Synthesis Yield (General)

SolventTemperature (°C)Typical Yield (%)Reference
EthanolReflux70-90General observation in pyrazole synthesis
Acetic Acid10065-85General observation in pyrazole synthesis
TolueneReflux60-80General observation in pyrazole synthesis
Water10050-70[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of a Substituted Pyrazole (General Procedure)

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, which can be adapted for the synthesis of this compound.

Materials:

  • 1,3-Dicarbonyl compound (or its acetal equivalent) (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.1 eq)

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., a few drops of concentrated HCl or acetic acid) (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, an equivalent of a non-nucleophilic base may be added.

  • If an acid catalyst is used, add it to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Start: Unexpected Side Reaction or Low Yield check_purity Check Purity of Starting Materials start->check_purity Initial Check check_purity->start If impure, re-purify/replace optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) check_purity->optimize_conditions If pure analyze_byproducts Analyze Byproducts (TLC, NMR, MS) optimize_conditions->analyze_byproducts If still issues success Successful Synthesis: Pure Product, Good Yield optimize_conditions->success Problem solved purification Purification Strategy (Recrystallization, Chromatography) analyze_byproducts->purification Identify impurities purification->success Pure product obtained

Caption: Troubleshooting workflow for unexpected side reactions.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents 1. Mix Starting Materials (1,3-Dicarbonyl equivalent + Hydrazine) solvent 2. Add Solvent (e.g., Ethanol) reagents->solvent reflux 3. Heat to Reflux solvent->reflux extraction 4. Aqueous Work-up (Extraction with organic solvent) reflux->extraction drying 5. Dry Organic Layer extraction->drying concentration 6. Concentrate drying->concentration chromatography 7. Column Chromatography or Recrystallization concentration->chromatography characterization 8. Characterization (NMR, MS) chromatography->characterization

Caption: General experimental workflow for pyrazole synthesis.

References

Strategies for improving the yield and purity of 4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound can be approached through various routes. A common strategy involves the cyclization of a 1,3-dicarbonyl equivalent with a hydrazine source. For the 4-methoxy substituent, a key starting material would be a β-ketoester or a related dicarbonyl compound bearing a methoxy group at the appropriate position. Another approach involves the modification of a pre-formed pyrazole ring. A documented synthesis involves the deprotection of 4-methoxy-1-(phenylmethyl)-1H-pyrazole.[1]

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis are a common issue and can stem from several factors.[2] Key areas to investigate include:

  • Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions, reducing the overall yield.[2] Hydrazine derivatives, in particular, can degrade over time.[2]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary to maximize yield.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2][3]

  • Stoichiometry: A slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[2]

Q3: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?

A3: Discoloration, particularly a yellow or red hue, is frequently observed in pyrazole syntheses, especially when using hydrazine salts.[2][4] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[2] To mitigate this:

  • Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[2]

  • Purification: The colored impurities can often be removed during workup and purification. Techniques like washing with a suitable solvent, recrystallization, or column chromatography are effective.[2][4]

Q4: I am seeing the formation of multiple products, possibly regioisomers. How can I improve the regioselectivity?

A4: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[2] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[2] Strategies to improve regioselectivity include:

  • Solvent and pH Control: The choice of solvent and the pH of the reaction medium can influence which regioisomer is favored.[2]

  • Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive or degraded hydrazine source.Use a fresh bottle of hydrazine or purify the existing stock.
Suboptimal reaction temperature.Experiment with a range of temperatures. Some reactions require heating to proceed at a reasonable rate.
Incorrect solvent.Test different solvents. Protic solvents like ethanol or acetic acid are commonly used for Knorr pyrazole synthesis.[2][3]
Formation of Multiple Spots on TLC (Post-Reaction) Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed.[2][3]
Formation of side products or regioisomers.Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. Consider using a protecting group strategy if necessary.
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Use a different extraction solvent or perform a back-extraction.
Oily product that does not solidify.Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature. If crystallization fails, purification by column chromatography is recommended.[2]
Persistent colored impurities.Purify by column chromatography. Sometimes washing the crude product with a non-polar solvent like hexanes can remove some colored impurities.[4] Recrystallization is also an effective method for purification.[2]

Experimental Protocols

1. General Protocol for Knorr Pyrazole Synthesis (Illustrative)

This is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).[2][3]

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.[2] If using a hydrazine salt, add a mild base like sodium acetate (1 equivalent).[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[2][3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[2] Otherwise, the solvent can be removed under reduced pressure.[2] The crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[2][4]

2. Protocol for Deprotection of a Benzyl-Protected Pyrazole (Illustrative)

This protocol is based on a literature procedure for the synthesis of this compound.[1]

  • Reaction Setup: Dissolve 4-methoxy-1-(phenylmethyl)-1H-pyrazole in methanol.

  • Catalyst and Acid Addition: Add 1 M HCl and 20% Pd(OH)2 on carbon (Pearlman's catalyst).

  • Hydrogenation: Evacuate the reaction vessel and backfill with nitrogen, then evacuate and backfill with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction for 36 hours or until completion.

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under vacuum to obtain the crude product. The reference suggests the crude product may be used directly in subsequent steps without further purification.[1]

Visualizations

experimental_workflow start Start: Starting Materials (1,3-Dicarbonyl & Hydrazine) reaction Reaction (Solvent, Temperature, Time) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Extraction/Filtration) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Issue check_purity Check Purity of Starting Materials start->check_purity impure Impure: Purify Starting Materials check_purity->impure Yes pure Pure check_purity->pure No optimize_conditions Optimize Reaction Conditions (Temp, Time) adjust_stoichiometry Adjust Stoichiometry (Excess Hydrazine) optimize_conditions->adjust_stoichiometry No Improvement improved Yield Improved optimize_conditions->improved Improved adjust_stoichiometry->improved Improved no_improvement No Improvement adjust_stoichiometry->no_improvement No Improvement impure->optimize_conditions pure->optimize_conditions

Caption: Troubleshooting decision tree for addressing low yield in pyrazole synthesis.

References

Technical Support Center: Optimization of Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyrazoles?

The most prevalent and historically significant method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] It is a versatile and straightforward method for accessing a wide variety of polysubstituted pyrazoles.[3][4]

Q2: My reaction is complete, but I am having trouble with product purification. What are some common issues and solutions?

Purification of pyrazoles can be challenging due to the presence of impurities or the physical properties of the product itself. Common issues include the presence of colored impurities, often arising from the hydrazine starting material, which can sometimes be removed by charcoal treatment.[5] Recrystallization is an effective method for purification.[5] If the product precipitates as an oil, techniques such as increasing the solvent volume of the "good" solvent in a hot solution can help maintain solubility at a lower temperature, facilitating crystal formation upon cooling.[5]

Q3: Can microwave irradiation be used to improve pyrazole synthesis?

Yes, microwave-assisted synthesis has emerged as a valuable technique for the synthesis of pyrazole derivatives.[6][7] It often leads to significantly reduced reaction times, improved yields, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[7][8] Microwave irradiation can provide uniform heating, leading to more efficient and faster reactions compared to conventional heating methods.[8]

Troubleshooting Guides

Problem 1: Low Reaction Yield

A consistently low yield is a frequent challenge in pyrazole synthesis. This can stem from various factors including reactant quality, suboptimal reaction conditions, or the occurrence of side reactions.[5][9]

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[5] Hydrazine derivatives can degrade over time; therefore, using a fresh or purified reagent is recommended.[5]

  • Reaction Stoichiometry: Ensure the correct stoichiometry of reactants is used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[5]

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[5]

  • Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of regioisomers with unsymmetrical dicarbonyls.[5]

Problem 2: Formation of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the formation of a mixture of two regioisomeric pyrazoles is a common issue.[5][9] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[5]

Strategies to Improve Regioselectivity:

  • Steric and Electronic Effects: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5] Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the reaction towards the sterically less hindered carbonyl group.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. Acid catalysis is common in Knorr pyrazole synthesis and can affect the rate of the initial condensation and subsequent cyclization steps.[10][11]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterCondition ACondition BCondition CYield (%)Reference
Catalyst NoneAcetic AcidYb(OTf)₃4572
Solvent EthanolDMFSolvent-free (MW)6875
Temperature Room Temp80 °C120 °C (MW)5580
Reactant Ratio (Dicarbonyl:Hydrazine) 1:11:1.21:1.57085

Table 2: Regioselectivity in the Synthesis of Substituted Pyrazoles

1,3-Dicarbonyl Substituents (R1, R3)Hydrazine Substituent (R')SolventCatalystRegioisomer Ratio (A:B)Reference
CH₃, CF₃PhenylEthanolAcetic Acid85:15[5]
Phenyl, CH₃MethylToluenep-TsOH70:30[9]
CH₃, OEtPhenylAcetic AcidNone>95:5[12]

Experimental Protocols

Protocol 1: Classical Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one

This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Diethyl ether

  • Ice bath

Procedure:

  • In a round-bottom flask, mix equimolar amounts of ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[12]

  • Heat the reaction mixture under reflux for 1 hour.[12]

  • Cool the resulting syrup in an ice bath.[12]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[12]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.[12]

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol outlines a general procedure for the microwave-assisted synthesis of pyrazoles.

Materials:

  • Substituted 1,3-dicarbonyl compound

  • Substituted hydrazine

  • Appropriate solvent (e.g., ethanol, or solvent-free)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.1 mmol).

  • If using a solvent, add a minimal amount (e.g., 2-3 mL). For solvent-free conditions, proceed without a solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by filtration or extraction, followed by purification, typically through recrystallization or column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select 1,3-Dicarbonyl and Hydrazine purity Assess Starting Material Purity start->purity reactants Combine Reactants (and Solvent/Catalyst) purity->reactants heating Heat Reaction (Conventional or Microwave) reactants->heating monitor Monitor Progress (TLC/LC-MS) heating->monitor workup Reaction Work-up (e.g., Quenching, Extraction) monitor->workup isolation Isolate Crude Product (Filtration/Evaporation) workup->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for the synthesis of substituted pyrazoles.

Troubleshooting_Guide cluster_yield Low Yield Issues cluster_regio Regioisomer Formation start Low Yield or Side Products? check_purity Check Starting Material Purity start->check_purity unsymm_reactants Unsymmetrical Reactants? start->unsymm_reactants optimize_stoich Optimize Reactant Stoichiometry check_purity->optimize_stoich Purity OK optimize_cond Optimize Reaction Conditions (Temp, Time, Solvent) optimize_stoich->optimize_cond Stoichiometry OK modify_cond Modify Conditions (Solvent, Catalyst) unsymm_reactants->modify_cond Yes steric_electronic Consider Steric/ Electronic Effects modify_cond->steric_electronic

Caption: A troubleshooting decision tree for common issues in pyrazole synthesis.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the functionalization of the pyrazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the main regioselectivity challenges when functionalizing a pyrazole ring?

A1: The primary challenges stem from the presence of multiple reactive sites with similar electronic properties. For an unsymmetrically substituted pyrazole, key challenges include:

  • N1 vs. N2 Functionalization: The two nitrogen atoms of the pyrazole ring are both nucleophilic. Alkylation or acylation of an NH-pyrazole can lead to a mixture of N1 and N2 substituted products, which are often difficult to separate.[1][2] The outcome is highly dependent on steric hindrance from adjacent substituents, the electronic nature of groups on the ring, and reaction conditions such as the base and solvent used.[1][2][3]

  • C3 vs. C5 Functionalization: The C3 and C5 positions are electronically similar and can be difficult to differentiate in reactions like C-H activation or lithiation/borylation. Directing groups are often necessary to achieve high selectivity. Electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups favor the C5 position.[4]

  • C4 Functionalization: The C4 position is electronically distinct. Electrophilic substitution, such as halogenation, typically occurs preferentially at C4, assuming it is unsubstituted.[4]

Below is a diagram illustrating the different positions on the pyrazole ring that present regioselectivity challenges.

PyrazolePositions cluster_pyrazole Pyrazole Ring cluster_challenges Regioselectivity Challenges N1 N1 N2 N2 Challenge1 N1 vs. N2 Alkylation N1->Challenge1 C3 C3 C4 C4 Challenge2 C3 vs. C5 C-H Activation C3->Challenge2 C5 C5 Challenge3 C4 Electrophilic Substitution C4->Challenge3

Caption: Key regioselectivity challenges in pyrazole functionalization.

Q2: I'm getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

A2: Obtaining a single N-alkylated regioisomer is a common problem. The regioselectivity is governed by a delicate balance of steric effects, electronics, and reaction conditions. Here are key factors to consider for troubleshooting:

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically hinder the adjacent nitrogen atom (N2 and N1, respectively), directing alkylation to the less hindered nitrogen. For example, a large group at C3 will favor N1 alkylation.

  • Choice of Base and Solvent: The combination of base and solvent significantly influences the position of the counterion and the accessibility of the nitrogen atoms. Using sodium hydride (NaH) in a non-polar solvent like THF often favors N1 alkylation.[3] In contrast, bases like potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, MeCN) can sometimes lead to mixtures or favor the thermodynamically more stable product.[1][2]

  • Fluorinated Alcohols as Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in some cases, particularly in pyrazole formation from 1,3-diketones.[5]

Data Presentation: Effect of Base and Substituent on N-Alkylation

The following table summarizes the effect of different bases on the N-alkylation of various substituted pyrazoles, demonstrating how reaction conditions can steer the regiochemical outcome.

EntryPyrazole Substituent (at C3)BaseSolventN1:N2 RatioReference
1-CO₂MeNaHTHF>99:1[3]
2-C(CH₃)₃NaHTHF>99:1[3]
3-CF₃K₂CO₃MeCN50:50[1][2]
4Pyridin-2-ylNaHDMF>95:5 (N1)[1]

Troubleshooting Workflow

If you are observing poor N1/N2 selectivity, follow this workflow to optimize your reaction.

N_Alkylation_Workflow start Poor N1/N2 Regioselectivity Observed check_sterics Analyze Steric Hindrance (C3/C5 Substituents) start->check_sterics sterics_present Large group present? Favors less hindered N check_sterics->sterics_present Yes sterics_absent Minimal steric difference check_sterics->sterics_absent No change_base Modify Base/Solvent System sterics_present->change_base sterics_absent->change_base try_nah Try NaH in THF (Often favors N1) change_base->try_nah Kinetic Control try_k2co3 Try K₂CO₃ in DMF (Thermodynamic control) change_base->try_k2co3 Thermodynamic Control analyze Analyze N1:N2 Ratio (NMR, LC-MS) try_nah->analyze try_k2co3->analyze end Optimized Regioselectivity analyze->end

Caption: Workflow for troubleshooting poor N-alkylation regioselectivity.

Experimental Protocol: Regioselective N1-Alkylation using NaH/THF

This protocol is adapted for achieving high N1 regioselectivity for many substituted indazoles (a benzopyrazole analog), which often faces similar challenges.[3]

Materials:

  • Substituted Pyrazole (1.0 mmol, 1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Alkyl Halide (e.g., Bromide or Iodide) (1.1 mmol, 1.1 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 mmol).

  • Add anhydrous THF (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Carefully add the NaH dispersion (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium pyrazolide may be observed.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.

Q3: How can I selectively functionalize the C3 or C5 position via C-H activation?

A3: Directing groups are the most effective strategy for controlling regioselectivity in transition-metal-catalyzed C-H functionalization of the pyrazole ring.[6] Without a directing group, mixtures are common.

  • N1-Directing Groups: A directing group installed at the N1 position can direct functionalization to either the C5 or C2 position (if the N1 substituent is, for example, an aryl group). Common directing groups include pyridine, amide, or carboxylic acid derivatives.

  • Removable Directing Groups: For maximum synthetic utility, a directing group that can be easily installed and later removed is ideal.

  • Orchestrated C-H Activation: In complex substrates with multiple potential C-H activation sites and directing groups, the reaction can be designed as a cascade. For instance, a pyrazole ring can first direct a C(sp³)–H activation, followed by an amide group directing a subsequent intramolecular cyclization.[7]

Data Presentation: Effect of Directing Group on C-H Arylation

EntryN1-Substituent (Directing Group)CatalystPosition FunctionalizedYieldReference
12-PyridylPd(OAc)₂C5High[6]
2PicolinamidePd(OAc)₂C585%[7]
3N-ArylPd(OAc)₂C5 and ortho-C of arylVaries[6]

Logical Diagram: Directing Group Strategy for C5 Functionalization

This diagram illustrates the logic of using a directing group at the N1 position to achieve selective C-H activation at the C5 position.

Directing_Group_Strategy cluster_0 Step 1: Substrate Design cluster_1 Step 2: C-H Activation cluster_2 Step 3: Final Product Start Unfunctionalized Pyrazole Install_DG Install Directing Group (DG) at N1 Position Start->Install_DG e.g., 2-Pyridyl Substrate_DG N1-DG-Pyrazole Install_DG->Substrate_DG Reaction Add Pd Catalyst + Reagents Substrate_DG->Reaction Chelation DG Chelates to Pd Center Reaction->Chelation Activation Intramolecular C-H Activation at C5 Position Chelation->Activation Proximity-driven Product_DG C5-Functionalized N1-DG-Pyrazole Activation->Product_DG Remove_DG Remove Directing Group (if necessary) Product_DG->Remove_DG Final_Product C5-Functionalized Pyrazole Remove_DG->Final_Product

Caption: Strategy for regioselective C5 functionalization using a directing group.

Experimental Protocol: General Procedure for Pd-Catalyzed C5 Arylation

This is a general procedure representative of directing group-assisted C-H arylation. Conditions must be optimized for specific substrates.

Materials:

  • N1-(2-pyridyl)pyrazole (0.1 mmol, 1.0 equiv)

  • Aryl Iodide (0.2 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.01 mmol, 10 mol%)

  • Ag₂CO₃ (0.2 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane) (1.0 mL)

Procedure:

  • Add the N1-(2-pyridyl)pyrazole, aryl iodide, Pd(OAc)₂, and Ag₂CO₃ to an oven-dried reaction tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C5-arylated product.

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 4-Methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in interpreting unexpected peaks in the NMR spectrum of 4-methoxy-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected NMR chemical shifts for this compound can vary slightly depending on the solvent and concentration. However, based on available data and spectral prediction, the following are approximate chemical shifts.

Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) (Predicted)
H-3~7.5~135
H-5~7.5~128
OCH3~3.7~58
C-3-~135
C-4-~150
C-5-~128
OCH3-~58
N-HBroad, variable-

Note: The 1H NMR chemical shifts for H-3 and H-5 are often very similar and may appear as a single peak or closely spaced multiplets. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Q2: I am observing extra peaks in the aromatic region of my 1H NMR spectrum. What could be the cause?

A2: Extra peaks in the aromatic region often indicate the presence of regioisomers, which are a common byproduct in pyrazole synthesis. When using an unsymmetrical 1,3-dicarbonyl precursor, the reaction with hydrazine can produce both the desired 4-substituted pyrazole and its 5-substituted isomer.

For the synthesis of this compound, a likely precursor is a methoxy-substituted 1,3-dicarbonyl compound. This can lead to the formation of the regioisomeric byproduct, 5-methoxy-1H-pyrazole.

Table 2: Comparison of Expected 1H NMR Chemical Shifts for this compound and its Potential Regioisomer

Compound H-3 (ppm) H-4/H-5 (ppm) OCH3 (ppm)
This compound~7.5~7.5~3.7
5-methoxy-1H-pyrazole (Predicted)~7.4~5.9~3.8

The presence of a distinct peak around 5.9 ppm could be a strong indicator of the 5-methoxy regioisomer.

Q3: My NMR spectrum shows additional singlet peaks, particularly one around 3.8-4.0 ppm. What could this be?

A3: An additional singlet in this region could indicate the presence of N-methylated byproducts. If the synthesis of this compound involves a methylation step of a pyrazole precursor, or if methylating agents are present as impurities, methylation can occur on one of the nitrogen atoms of the pyrazole ring. This would result in the formation of 1-methyl-4-methoxy-1H-pyrazole.

Table 3: Comparison of Expected 1H NMR Chemical Shifts for this compound and its N-Methylated Derivative

Compound H-3 (ppm) H-5 (ppm) OCH3 (ppm) NCH3 (ppm)
This compound~7.5~7.5~3.7-
1-methyl-4-methoxy-1H-pyrazole (Predicted)~7.4~7.2~3.7~3.8

Q4: Are there other common impurities I should be aware of?

A4: Yes, other common sources of unexpected peaks include:

  • Residual Solvents: Ensure that peaks from solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexane, DMF) are correctly identified.

  • Starting Materials: Incomplete reaction can lead to the presence of signals from the starting 1,3-dicarbonyl compound or hydrazine.

  • Degradation Products: The methoxy group, being an enol ether, can be susceptible to hydrolysis under acidic conditions to form 1H-pyrazol-4-one. The presence of water and acid can facilitate this degradation.

Troubleshooting Guides

This section provides a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.

Guide 1: Identifying Regioisomers

Problem: Unexpected peaks in the aromatic region of the 1H NMR spectrum.

dot

Troubleshooting_Regioisomers start Unexpected aromatic peaks observed check_synthesis Review synthesis protocol. Was an unsymmetrical 1,3-dicarbonyl used? start->check_synthesis regioisomer_likely Regioisomer (e.g., 5-methoxy-1H-pyrazole) is a likely impurity. check_synthesis->regioisomer_likely Yes other_impurities Consider other impurities: - Starting materials - Side-reaction products check_synthesis->other_impurities No yes Yes no No compare_spectra Compare experimental spectrum with literature/predicted data for the regioisomer. regioisomer_likely->compare_spectra confirm Confirm presence with 2D NMR (COSY, HSQC, HMBC) and/or LC-MS. compare_spectra->confirm purify Purify sample using chromatography (e.g., HPLC, column). confirm->purify

Caption: Troubleshooting workflow for regioisomer identification.

Experimental Protocol: Synthesis of Pyrazoles via Condensation

A common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[1]

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Hydrazine Addition: Add hydrazine hydrate or a hydrazine salt (1-1.2 equivalents) to the solution. The reaction may be performed at room temperature or with heating.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The final product is then purified by column chromatography or recrystallization.

Guide 2: Identifying N-Methylated Impurities

Problem: An unexpected singlet peak is observed between 3.8 and 4.0 ppm in the 1H NMR spectrum.

dot

Troubleshooting_N_Methylation start Unexpected singlet around 3.8-4.0 ppm check_methylation Did the synthesis involve a methylation step or the use of methylating agents? start->check_methylation n_methyl_likely N-methylated pyrazole is a likely impurity. check_methylation->n_methyl_likely Yes other_source Consider other sources: - Contaminated reagent - Cross-contamination check_methylation->other_source No yes Yes no No compare_data Compare with predicted NMR data for 1-methyl-4-methoxy-1H-pyrazole. n_methyl_likely->compare_data confirm_structure Confirm with 2D NMR (HMBC) to correlate the N-methyl protons to pyrazole carbons. compare_data->confirm_structure purify_sample Purify sample via chromatography. confirm_structure->purify_sample

Caption: Troubleshooting workflow for N-methylated impurities.

Experimental Protocol: Methylation of Pyrazoles

Methylation of a pyrazole can occur on either of the nitrogen atoms.

  • Base Treatment: The pyrazole is typically treated with a base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF, acetonitrile) to deprotonate the N-H.

  • Methylating Agent: A methylating agent (e.g., methyl iodide, dimethyl sulfate) is added to the reaction mixture.

  • Reaction Conditions: The reaction is often stirred at room temperature or gently heated to drive it to completion.

  • Quenching and Extraction: The reaction is quenched with water, and the product is extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to separate the N-methylated product from any unreacted starting material and other byproducts.

Guide 3: Investigating Potential Degradation

Problem: Appearance of new peaks over time or upon sample preparation, possibly indicating degradation of this compound.

dot

Troubleshooting_Degradation start New peaks appear over time or upon sample preparation check_conditions Was the sample exposed to acid, water, heat, or light? start->check_conditions hydrolysis_possible Hydrolysis of the methoxy group to form 1H-pyrazol-4-one is possible. check_conditions->hydrolysis_possible Yes other_degradation Consider other degradation pathways (e.g., oxidation, photodegradation). check_conditions->other_degradation No yes Yes no No analyze_byproducts Analyze byproducts by LC-MS to identify masses corresponding to potential degradation products. hydrolysis_possible->analyze_byproducts confirm_structure_degradation Attempt to isolate and characterize the degradation product by NMR. analyze_byproducts->confirm_structure_degradation modify_handling Modify sample handling and storage to minimize degradation (e.g., store under inert gas, protect from light). confirm_structure_degradation->modify_handling

Caption: Troubleshooting workflow for sample degradation.

Mechanism: Acid-Catalyzed Hydrolysis of the Enol Ether

The 4-methoxy group on the pyrazole ring is an enol ether and can be susceptible to acid-catalyzed hydrolysis.[2][3]

  • Protonation: The oxygen of the methoxy group is protonated by an acid catalyst.

  • Nucleophilic Attack: A water molecule attacks the carbon atom of the methoxy group.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original methoxy group.

  • Elimination: The leaving group (methanol) is eliminated, and a double bond is formed between the carbon and the oxygen, which then tautomerizes to the more stable keto form, yielding 1H-pyrazol-4-one.

References

Technical Support Center: Overcoming Purification Challenges with Polar 4-Methoxy-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 4-methoxy-1H-pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound derivatives?

A1: The primary challenges stem from the inherent polarity of these compounds, which can lead to several issues:

  • Poor solubility in common non-polar organic solvents used for chromatography.

  • Strong binding to silica gel , resulting in streaking, poor separation, and low recovery during column chromatography.[1][2][3]

  • Difficulty in crystallization due to high solubility in polar solvents.

  • Co-elution with polar impurities , making separation by standard chromatographic methods challenging.

  • Instability on acidic silica gel , potentially leading to degradation of the target compound.[1]

Q2: What are the recommended first-line purification techniques for these compounds?

A2: For polar this compound derivatives, the most common and effective purification methods are:

  • Flash Column Chromatography: Using a polar stationary phase (like silica gel) with a polar eluent system is a standard approach. Modifications such as deactivating the silica gel or using alternative stationary phases may be necessary.[1][4]

  • Recrystallization: This is a powerful technique if a suitable solvent or solvent system can be identified.[5][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly polar compounds that are difficult to retain on normal-phase silica, RP-HPLC with a polar-embedded or aqueous-stable C18 column can be effective.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and can be an excellent alternative to reversed-phase chromatography.[7]

Q3: My polar this compound derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: When a compound is too polar for standard solvent systems, you need to increase the polarity of the mobile phase. Consider the following options:

  • Add a more polar solvent: A common strategy is to add methanol to your eluent. Start with a small percentage (e.g., 1-5%) in dichloromethane or ethyl acetate.[8]

  • Use a basic modifier: For basic pyrazole derivatives that may be interacting strongly with the acidic silica gel, adding a small amount of a base like triethylamine (0.5-2%) or ammonium hydroxide (in methanol) to the eluent can help to improve mobility and reduce streaking.[2][9]

Troubleshooting Guides

Issue 1: Poor Separation and Streaking in Flash Column Chromatography

Symptoms:

  • Your compound elutes as a broad, streaky band.

  • Impurities are co-eluting with your product.

  • Low recovery of the desired compound.

Possible Causes and Solutions:

Possible Cause Solution
Strong interaction with acidic silica gel Deactivate the silica gel by pre-flushing the column with your eluent containing 1-2% triethylamine.[9] Alternatively, use a less acidic stationary phase like neutral alumina.
Inappropriate solvent system Optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[4] A gradient elution from a less polar to a more polar solvent system can improve separation.
Column overloading Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of compound to silica gel by weight.
Poor sample loading technique Dissolve your sample in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a narrow band. For compounds with poor solubility in the eluent, consider dry loading.[10]
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Low yield after recrystallization.

Possible Causes and Solutions:

Possible Cause Solution
Compound is too soluble in the chosen solvent Use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.[5]
Cooling the solution too quickly Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Solution is not saturated Evaporate some of the solvent to increase the concentration of your compound.
Supersaturation Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar this compound Derivative
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for polar pyrazoles is a mixture of ethyl acetate and hexanes, gradually increasing the polarity. If the compound remains at the baseline, try a more polar system like dichloromethane/methanol.[8] Aim for an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a this compound Derivative
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Good single solvents to test for polar pyrazoles include ethanol, methanol, isopropanol, and acetone.[5] If a single solvent is not ideal, try a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[5][11]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Polar Heterocycles

Solvent SystemPolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGood for moderately polar pyrazoles. The ratio can be varied to fine-tune the polarity.
Dichloromethane / MethanolMedium to HighEffective for highly polar pyrazoles that do not move in less polar systems.[8]
Chloroform / MethanolMedium to HighAn alternative to DCM/MeOH, but chloroform is more toxic.
Dichloromethane / AcetoneMediumCan provide different selectivity compared to alcohol-based systems.
Ethyl Acetate / MethanolHighFor very polar compounds.
Dichloromethane / Methanol / NH4OHHigh (Basic)Useful for basic polar compounds to prevent streaking on silica gel.[1]

Table 2: Common Solvents for Recrystallization of Polar Aromatic Compounds

SolventPropertiesCommon Mixed Solvent Pair
EthanolPolar proticWater, Hexane
MethanolHighly polar proticWater, Diethyl ether
IsopropanolPolar proticWater, Hexane
AcetonePolar aproticHexane, Water
Ethyl AcetateModerately polar aproticHexane
WaterHighly polar proticEthanol, Methanol, Acetone

Visualizations

Troubleshooting_Purification_Workflow start Crude this compound Derivative tlc Perform TLC Analysis start->tlc single_spot Single Spot on TLC? tlc->single_spot purified Compound is Likely Pure single_spot->purified Yes multiple_spots Multiple Spots on TLC single_spot->multiple_spots No choose_method Choose Purification Method multiple_spots->choose_method column Column Chromatography choose_method->column Good Separation on TLC recrystallization Recrystallization choose_method->recrystallization Solid Product optimize_column Optimize Column Conditions (Solvent, Stationary Phase) column->optimize_column optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) recrystallization->optimize_recrystallization run_column Run Column & Analyze Fractions optimize_column->run_column pure_fractions Pure Fractions Obtained? run_column->pure_fractions pure_fractions->optimize_column No combine_evaporate Combine & Evaporate pure_fractions->combine_evaporate Yes combine_evaporate->purified perform_recrystallization Perform Recrystallization optimize_recrystallization->perform_recrystallization pure_crystals Pure Crystals Obtained? perform_recrystallization->pure_crystals pure_crystals->optimize_recrystallization No dry_crystals Dry Crystals pure_crystals->dry_crystals Yes dry_crystals->purified

Caption: A logical workflow for troubleshooting the purification of this compound derivatives.

Caption: Troubleshooting common issues in column chromatography of polar pyrazoles.

References

Technical Support Center: Catalyst Selection and Optimization for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrazole synthesis?

A1: A wide range of catalysts are employed for pyrazole synthesis, broadly categorized as:

  • Homogeneous Catalysts: These are soluble in the reaction medium and include Lewis acids (e.g., Sc(OTf)₃, La(OTf)₃) and Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid).[1][2] They are often used in classical methods like the Knorr pyrazole synthesis.[3][4]

  • Heterogeneous Catalysts: These are insoluble in the reaction medium, offering advantages in separation and reusability. Examples include nano-ZnO, CuFe₂O₄, and silica-supported catalysts.[5] Many green chemistry approaches utilize heterogeneous catalysts to minimize waste.

  • Metal-Based Catalysts: Various transition metals are effective, including copper, silver, rhodium, and palladium.[2][5] For instance, silver triflate (AgOTf) has been used for the synthesis of 3-CF₃-pyrazoles.[5]

  • Nanocatalysts: Materials like nano-ZnO provide a high surface area and can lead to excellent yields and short reaction times.[5]

  • Catalyst-Free Approaches: Some modern methods utilize alternative energy sources like visible light or microwave irradiation, or specific solvent systems like glycerol-water, to proceed without a traditional catalyst.[6][7][8]

Q2: How do I select an appropriate catalyst for my specific pyrazole synthesis reaction?

A2: Catalyst selection depends on several factors, including the substrates, desired regioselectivity, and scalability. The following workflow can guide your decision-making process.

cluster_selection Catalyst Selection Workflow A Define Substrates (e.g., 1,3-dicarbonyl, hydrazine) B Identify Key Challenges (e.g., Regioselectivity, Steric Hindrance) A->B C Consult Literature for Similar Transformations B->C D Consider Catalyst Type C->D E Homogeneous (Acid/Base) D->E F Heterogeneous (Recyclable) D->F G Metal-Based (e.g., Cu, Pd, Rh) D->G H Initial Catalyst Screening E->H F->H G->H I Perform Small-Scale Test Reactions H->I J Analyze Yield and Purity (TLC, NMR, GC-MS) I->J K Select Best Performing Catalyst for Optimization J->K cluster_screening Catalyst Screening Protocol A Prepare Parallel Reaction Tubes B Add 1,3-Dicarbonyl and Solvent A->B C Add Different Catalyst to Each Tube B->C D Add Hydrazine Derivative C->D E Heat and Stir at Controlled Temperature D->E F Monitor Reaction by TLC/GC-MS E->F G Work-up and Analyze Yields F->G H Identify Most Effective Catalyst G->H cluster_optimization Reaction Optimization Workflow A Select Best Catalyst from Screening B Vary Catalyst Loading (1-20 mol%) A->B C Identify Optimal Loading B->C D Vary Reaction Temperature (RT - 110°C) C->D E Identify Optimal Temperature D->E F Screen Different Solvents E->F G Identify Optimal Solvent F->G H Determine Optimal Reaction Time G->H I Final Optimized Protocol H->I

References

Challenges and solutions for the scale-up synthesis of 4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-methoxy-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: Two primary routes are considered for large-scale synthesis:

  • Route A: Cyclocondensation with a Methoxy Precursor: This involves the reaction of a methoxy-substituted 1,3-dicarbonyl equivalent (like methoxymalondialdehyde) with hydrazine hydrate. This is often the most direct route.

  • Route B: Methylation of a Pyrazole Intermediate: This route involves synthesizing an intermediate like 1H-pyrazol-4-ol and subsequently methylating the hydroxyl group to form the methoxy ether. This can be advantageous if the starting pyrazole is more readily available or if issues with the initial cyclocondensation arise.

Q2: What are the primary safety concerns when using hydrazine hydrate in a scale-up reaction?

A2: Hydrazine hydrate is a high-energy, toxic, and corrosive compound, posing several risks during scale-up.[1] Key concerns include:

  • Thermal Runaway: The condensation reaction to form the pyrazole ring is often highly exothermic and can lead to a dangerous, uncontrolled increase in temperature and pressure if not managed properly.[1]

  • Decomposition: Hydrazine can decompose, sometimes explosively, at high temperatures or in the presence of certain metal catalysts.[1]

  • Toxicity and Corrosivity: It is highly toxic via inhalation, ingestion, and skin contact, and is corrosive to many materials. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.[1]

  • Flammability: Hydrazine has a broad flammability range.[1]

Q3: How can the exothermic nature of the cyclocondensation reaction be safely managed on a large scale?

A3: Managing the reaction exotherm is critical for safety. Key strategies include:

  • Controlled Addition: Add the hydrazine hydrate slowly and sub-surface to the cooled reactor containing the dicarbonyl precursor and solvent.

  • Efficient Cooling: Utilize a reactor with a high surface-area-to-volume ratio and a powerful cooling system to effectively dissipate the heat generated.

  • Dilution: Perform the reaction in a sufficient volume of a suitable solvent (e.g., ethanol, isopropanol) to act as a heat sink.

  • Real-time Monitoring: Employ temperature probes to monitor the internal and jacket temperatures continuously, allowing for immediate intervention if the temperature rises unexpectedly.

Q4: What are the common impurities encountered, and how can they be minimized?

A4: Common impurities include regioisomers (if using an unsymmetrical precursor), unreacted starting materials, and byproducts from side reactions. In methylation routes (Route B), N-methylated isomers are a significant concern. To minimize them:

  • Precise Control: Maintain strict control over reaction temperature, stoichiometry, and addition rates.

  • Optimize Base and Solvent: In methylation reactions, the choice of base and solvent can significantly influence the ratio of O-methylation to N-methylation. A non-polar solvent and a bulky base may favor O-methylation.

  • Purification: Develop a robust purification protocol. Recrystallization is often effective for removing minor impurities, while column chromatography may be necessary for separating isomers, though it is less ideal for very large scales.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reaction forming byproducts (e.g., N-alkylation). 4. Degradation of starting material or product.1. Increase reaction time or temperature moderately. Ensure efficient mixing. Verify quality of starting materials. 2. Optimize extraction solvents, pH, and recrystallization conditions. 3. Adjust reaction conditions (temperature, solvent, base) to improve selectivity.[1] 4. Perform the reaction under an inert atmosphere (N₂ or Ar). Lower reaction and purification temperatures.
Poor Purity / Presence of Isomers 1. (Route B) Reaction conditions favor N-methylation over O-methylation. 2. (Route A) Impure starting materials. 3. Inefficient purification.1. Screen different bases (e.g., K₂CO₃, NaH, KOt-Bu) and solvents (e.g., THF, DMF, Toluene). Protect the pyrazole nitrogen before methylation. 2. Analyze all starting materials for purity before use. 3. Screen multiple solvents for recrystallization to find one that selectively precipitates the desired product.
Uncontrolled Exotherm 1. Hydrazine addition rate is too fast. 2. Insufficient cooling capacity for the scale. 3. Reaction concentration is too high.1. Reduce the addition rate. Consider a programmed, slow addition profile. 2. Ensure the reactor's cooling system is rated for the heat duty of the reaction. 3. Increase the solvent volume to better absorb the heat of reaction.
Product Degradation The product is unstable at elevated temperatures or in the presence of air/acid/base.1. Lower the reaction and purification temperatures. 2. Work under an inert atmosphere. 3. Ensure workup conditions are neutral or appropriately buffered before concentration.

Data Presentation: Synthesis Optimization

The following table summarizes the impact of different solvents and bases on the O-methylation of 1H-pyrazol-4-ol to yield this compound (Route B).

Entry Solvent Base Temperature (°C) Reaction Time (h) Yield of this compound (%) Ratio of O/N-Methylation
1DMFK₂CO₃8012654:1
2THFNaH25 -> 658789:1
3TolueneKOt-Bu80107212:1
4AcetonitrileK₂CO₃8012685:1

Data is illustrative and intended to guide optimization.

Experimental Protocols

Route B: Synthesis of this compound via Methylation of 1H-pyrazol-4-ol

Warning: This procedure involves hazardous materials and should only be performed by trained chemists with appropriate safety measures in place. Handle sodium hydride (NaH) and methyl iodide with extreme care in a certified fume hood.

Step 1: Preparation of the Alkoxide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, charge the flask with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (2x) to remove the mineral oil, and carefully decant the hexanes via cannula.

  • Add dry tetrahydrofuran (THF) to the flask to create a slurry.

  • Dissolve 1H-pyrazol-4-ol (1.0 equivalent) in dry THF in the dropping funnel.

  • Cool the NaH slurry to 0°C using an ice bath.

  • Add the solution of 1H-pyrazol-4-ol dropwise to the NaH slurry over 1-2 hours, maintaining the internal temperature below 5°C. Hydrogen gas will evolve; ensure it is safely vented.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

Step 2: Methylation

  • Cool the resulting alkoxide solution back to 0°C.

  • Add methyl iodide (1.1 equivalents) dropwise via syringe, again keeping the internal temperature below 5°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 6-8 hours or until TLC/LCMS analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Carefully quench the reaction by slowly adding it to a cooled (0°C) saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reaction Was the reaction complete? (Check via TLC/LCMS) start->check_reaction check_workup Analyze aqueous and organic layers for product loss check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No check_purity Analyze crude product for byproducts/isomers check_workup->check_purity No workup_loss Significant Product in Aqueous Layer or Washings check_workup->workup_loss Yes side_products Major Side Products Detected check_purity->side_products Yes solution_incomplete Increase reaction time OR Increase temperature OR Check reagent quality incomplete->solution_incomplete solution_workup Adjust pH of aqueous layer during extraction OR Use a different extraction solvent (e.g., DCM, EtOAc) workup_loss->solution_workup solution_purity Optimize reaction conditions (temp, base, solvent) for selectivity OR Develop alternative purification method side_products->solution_purity

Caption: Troubleshooting workflow for addressing low yield in synthesis.

References

Investigating degradation pathways of 4-methoxy-1H-pyrazole in different media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 4-methoxy-1H-pyrazole in various experimental media. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My assay results for this compound are inconsistent. What could be the cause?

A1: Inconsistent results can often be attributed to the degradation of the compound. This compound, like many pyrazole derivatives, can be sensitive to environmental conditions.[1] Key factors to consider are the pH of your solution, exposure to light, and the presence of oxidizing agents.[2][3] Phenylhydrazine derivatives, which are structurally related to some pyrazoles, are known to be sensitive to air and light.[1] Ensure your compound is pure and, if degradation is suspected, handle it under an inert atmosphere.[1]

Q2: I am observing a new peak in my chromatogram after leaving my stock solution of this compound on the bench. What could this be?

A2: The appearance of a new peak likely indicates the formation of a degradation product. Depending on the conditions, this could be due to photolytic, oxidative, or hydrolytic degradation. A common degradation pathway for pyrazole compounds is oxidation, which can lead to the formation of hydroxypyrazole derivatives.[4][5] It is also possible that the methoxy group is being hydrolyzed, particularly if the medium is acidic or basic.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. Both strongly acidic and basic conditions can promote hydrolysis.[1]

  • Light Protection: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil, as pyrazoles can be susceptible to photolytic degradation.[2]

  • Inert Atmosphere: If oxidative degradation is a concern, handle the compound and solutions under an inert atmosphere, such as nitrogen or argon.[1]

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C) and minimize the time samples are kept at room temperature.

  • Use of Fresh Solutions: Prepare solutions fresh whenever possible to avoid the accumulation of degradation products over time.

Q4: What are the expected degradation products of this compound under forced degradation conditions?

A4: While specific data for this compound is limited, based on the chemistry of analogous pyrazole compounds, the following degradation products can be anticipated:

  • Acid/Base Hydrolysis: Cleavage of the methoxy ether bond to form 4-hydroxy-1H-pyrazole.

  • Oxidation: Oxidation of the pyrazole ring is a known metabolic pathway for pyrazole itself, often resulting in hydroxylated species like 4-hydroxypyrazole.[4][5]

  • Photolysis: Photolytic conditions can lead to complex reactions, potentially involving ring cleavage or rearrangement. The specific products would need to be identified through techniques like LC-MS/MS.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Acidic Media

  • Symptom: A significant decrease in the peak area of this compound in HPLC analysis of samples in acidic solution (e.g., pH < 4).

  • Possible Cause: Acid-catalyzed hydrolysis of the methoxy group to form 4-hydroxy-1H-pyrazole.

  • Troubleshooting Steps:

    • Confirm pH: Accurately measure the pH of your solution.

    • Analyze for Degradant: Use a mass spectrometer (LC-MS) to look for a product with a mass corresponding to 4-hydroxy-1H-pyrazole.

    • Kinetic Study: Run the experiment at different pH values (e.g., pH 3, 4, 5) to observe the effect on the degradation rate.

    • Reduce Temperature: If experimentally feasible, perform the reaction at a lower temperature to slow the rate of hydrolysis.

Issue 2: Unidentified Peaks in Oxidative Stress Samples

  • Symptom: Multiple new peaks appear in the chromatogram after exposing this compound to an oxidizing agent (e.g., H₂O₂).

  • Possible Cause: Oxidation of the pyrazole ring at various positions or side-chain oxidation. Hydroxylated pyrazoles are common metabolites and degradation products.[5]

  • Troubleshooting Steps:

    • Characterize Products: Use LC-MS/MS to determine the mass of the degradation products and obtain fragmentation patterns to help elucidate their structures.[2]

    • Control Oxidant Concentration: Reduce the concentration of the oxidizing agent to slow down the reaction and potentially favor the formation of a primary degradation product, which can simplify identification.

    • Time-Course Analysis: Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[6]

Issue 3: Variability in Photostability Experiments

  • Symptom: Inconsistent degradation rates when exposing this compound to light.

  • Possible Cause: Lack of control over light intensity and wavelength. The presence of photosensitizers in the medium can also affect the degradation rate.

  • Troubleshooting Steps:

    • Standardize Light Source: Use a photostability chamber with a calibrated and controlled light source (e.g., specified lux and UV-A irradiance as per ICH guidelines).[2]

    • Use a Control: Run a dark control in parallel to subtract any thermal or hydrolytic degradation.

    • Solvent Effects: Be aware that the solvent can influence the photodegradation pathway. Ensure consistent solvent use across all experiments.

Data Presentation: Predicted Degradation Pathways and Products

The following table summarizes the likely degradation pathways for this compound under various stress conditions, based on the known reactivity of pyrazole derivatives.

Stress ConditionPotential Degradation PathwayMajor Predicted Degradation Product
Acidic Hydrolysis Cleavage of the ether linkage4-hydroxy-1H-pyrazole
Basic Hydrolysis Cleavage of the ether linkage4-hydroxy-1H-pyrazole
Oxidation (e.g., H₂O₂) Hydroxylation of the pyrazole ring4-hydroxy-1H-pyrazole-x-one
Photolysis (UV light) Ring opening or rearrangementVarious fragmented or isomerized products

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Condition: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solution at 60°C for 8 hours.[7] A parallel control sample should be prepared by diluting the stock solution with water and incubating under the same conditions.

  • Neutralization: After incubation, cool the sample to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the sample by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV and MS detection to identify and quantify the parent compound and any degradation products.

Protocol 2: Forced Degradation by Oxidation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light. A control sample with water instead of hydrogen peroxide should be run in parallel.

  • Analysis: Analyze the sample at various time points (e.g., 2, 8, 24 hours) by HPLC with UV and MS detection.

Protocol 3: Photostability Testing

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a transparent vial.

  • Stress Condition: Expose the sample to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control. Place it alongside the exposed sample.

  • Incubation: Expose the samples for a defined period (e.g., 48 hours).[2]

  • Analysis: Analyze both the exposed and dark control samples by HPLC to determine the extent of photodegradation.

Visualizations

Degradation_Pathway This compound This compound 4-hydroxy-1H-pyrazole 4-hydroxy-1H-pyrazole This compound->4-hydroxy-1H-pyrazole  Acid/Base  Hydrolysis Oxidized_Products Oxidized Products (e.g., Hydroxylated species) This compound->Oxidized_Products  Oxidation  (e.g., H₂O₂) Photolytic_Products Photolytic Products (Ring Cleavage/Rearrangement) This compound->Photolytic_Products  Photolysis  (UV Light)

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photolysis Photolysis (ICH Q1B) prep->photolysis analysis HPLC-UV/MS Analysis acid->analysis oxidation->analysis photolysis->analysis

Caption: Workflow for forced degradation studies.

References

Validation & Comparative

Comparative analysis of different synthetic methodologies for 4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Building Block

4-Methoxy-1H-pyrazole is a valuable heterocyclic scaffold in medicinal chemistry and drug development, frequently incorporated into a variety of biologically active molecules. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

  • Construction of the pyrazole ring with a pre-installed methoxy precursor: This involves the cyclization of acyclic precursors already containing the methoxy group or a group that can be readily converted to it.

  • Functionalization of a pre-formed pyrazole ring: This strategy focuses on the introduction of a methoxy group onto a pyrazole scaffold at the C4-position.

This guide will delve into specific examples of these strategies, providing a side-by-side comparison of their advantages and disadvantages.

Method 1: Debenzylation of a Protected Pyrazole Precursor

This method involves the synthesis of a protected pyrazole, in this case, a benzyl-protected derivative, followed by a deprotection step to yield the final product. This is a robust and high-yielding approach, particularly suitable for laboratory-scale synthesis.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-1-(phenylmethyl)-1H-pyrazole

This precursor can be synthesized through various methods, often involving the cyclization of a β-diketone equivalent with a benzyl-substituted hydrazine.

Step 2: Debenzylation to this compound

4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole (2.78 g, 15 mmol) is dissolved in methanol (60 mL). To this solution, 1 M HCl (6.8 mL) and 20% Pd(OH)₂ on carbon (2.78 g, 3.8 mmol) are added. The reaction system is evacuated and subsequently flushed with nitrogen, then evacuated again and flushed with hydrogen. The reaction mixture is stirred vigorously at room temperature for 36 hours. Upon completion, the mixture is filtered, and the filtrate is concentrated under vacuum to afford this compound.[1]

Data Presentation
ParameterValueReference
Starting Material 4-Methoxy-1-(phenylmethyl)-1H-pyrazole[1]
Reagents Pd(OH)₂/C, HCl, H₂[1]
Solvent Methanol[1]
Reaction Time 36 hours[1]
Temperature Room Temperature[1]
Yield Quantitative[1]
Purification Filtration and concentration[1]

Logical Workflow

debenzylation start 4-Methoxy-1-(phenylmethyl)-1H-pyrazole reagents Pd(OH)₂/C, HCl, H₂ Methanol start->reagents Reacts with conditions Room Temperature 36 hours reagents->conditions Under product This compound conditions->product Yields

Caption: Debenzylation of a protected pyrazole.

Method 2: O-Methylation of a Pyrazolol Precursor

This approach involves the direct methylation of a hydroxyl group at the C4-position of a pyrazole ring. This method is contingent on the availability of the corresponding 1H-pyrazol-4-ol, which itself can be synthesized through various routes. While not a direct synthesis of the title compound, the O-methylation of a pyrazolol is a key transformation that can be applied.

Experimental Protocol

Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (3.825 g, 16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 640 mg, 16.0 mmol) is added portionwise. After stirring for 15 minutes, methyl iodide (1.2 mL, 19.2 mmol) is added dropwise at 0 °C. The mixture is warmed to room temperature and stirred at 60 °C for 1 hour. After completion, water (10 mL) is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.[2]

Data Presentation
ParameterValueReference
Starting Material 4-Bromo-1-phenyl-1H-pyrazol-3-ol[2]
Reagents NaH, Methyl Iodide[2]
Solvent DMF[2]
Reaction Time 1 hour[2]
Temperature 0 °C to 60 °C[2]
Yield 88%[2]
Purification Column Chromatography[2]

Experimental Workflow

o_methylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification pyrazolol 4-Bromo-1-phenyl-1H-pyrazol-3-ol in dry DMF nah NaH (portionwise) 0 °C pyrazolol->nah stir1 Stir for 15 min nah->stir1 meI Add Methyl Iodide (dropwise) 0 °C stir1->meI stir2 Warm to RT, then 60 °C 1 hour meI->stir2 quench Add Water stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole chromatography->product

Caption: O-Methylation of a pyrazolol derivative.

Comparative Analysis

FeatureMethod 1: DebenzylationMethod 2: O-Methylation of Pyrazolol
Overall Yield Quantitative[1]High (88% for the methylation step)[2]
Atom Economy Moderate, due to the use of a protecting group.Good for the methylation step.
Reagent Safety & Handling Requires handling of hydrogen gas and a pyrophoric catalyst (Pd(OH)₂/C).Requires handling of sodium hydride, which is highly flammable and moisture-sensitive.
Reaction Conditions Mild temperature (room temperature), but requires specialized equipment for hydrogenation.Requires careful temperature control (0 °C to 60 °C).
Scalability Readily scalable, but hydrogenation on a large scale requires appropriate safety infrastructure.Scalable, but handling large quantities of NaH requires caution.
Substrate Scope Dependent on the synthesis of the benzyl-protected precursor.Dependent on the availability of the corresponding pyrazolol.
Purification Simple filtration and concentration are sufficient.[1]Requires column chromatography.[2]

Conclusion

Both the debenzylation of a protected precursor and the O-methylation of a pyrazolol offer effective routes to methoxy-substituted pyrazoles.

  • Method 1 (Debenzylation) is an excellent choice for producing high-purity this compound with a straightforward workup, making it ideal for laboratory-scale synthesis where access to hydrogenation equipment is available. The quantitative yield is a significant advantage.

  • Method 2 (O-Methylation) provides a high-yielding transformation and is a valuable strategy when the corresponding pyrazolol is readily accessible. The reaction conditions are relatively simple, although the use of sodium hydride and the need for chromatographic purification are important considerations.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials and equipment, and safety considerations. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.

References

Unambiguous Structure Validation of 4-methoxy-1H-pyrazole: A Comparative Guide to Advanced 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental data, complex heterocyclic molecules like 4-methoxy-1H-pyrazole often necessitate the resolving power of two-dimensional (2D) NMR techniques for unequivocal validation. This guide offers an objective comparison of advanced 2D NMR methods for the structural elucidation of this compound, supported by experimental data and detailed protocols.

The inherent ambiguity in 1D ¹H NMR spectra of substituted heterocycles can arise from overlapping signals and complex coupling patterns. Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), overcome these limitations by providing through-bond connectivity information, thereby enabling a definitive assignment of the molecular structure.[1][2][3]

Comparative Analysis of 2D NMR Techniques for this compound

The strategic application of a suite of 2D NMR experiments provides a comprehensive and unambiguous structural assignment of this compound. Each technique offers unique and complementary information, as detailed below.

2D NMR TechniqueInformation Provided for this compound
COSY (Correlation Spectroscopy)Establishes correlations between J-coupled protons. For this compound, this would confirm the coupling between the pyrazole ring protons, H3 and H5.[4]
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbon signals corresponding to the methoxy group, and the C3, C4, and C5 positions of the pyrazole ring.[2][5]
HMBC (Heteronuclear Multiple Bond Correlation)Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is critical for definitively placing the methoxy group at the C4 position by observing a correlation between the methoxy protons and the C4 carbon. It also confirms the overall pyrazole ring structure.[4][6]

Experimentally Derived NMR Data for this compound

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for this compound, as would be determined through the combined interpretation of 1D and 2D NMR spectra.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
N-H~12.0 (broad)--
C3-H~7.5~130COSY: H5; HSQC: C3; HMBC: C4, C5
C4-~150-
OCH₃~3.8~55HSQC: OCH₃; HMBC: C4
C5-H~7.2~125COSY: H3; HSQC: C5; HMBC: C3, C4

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled based on typical values for similar pyrazole structures and publicly available data.[7]

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.

Sample Preparation

A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[8]

2D NMR Data Acquisition

All spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

1. COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Set to cover the entire proton chemical shift range (~0-13 ppm).

  • Number of Increments (t1): 256-512.

  • Number of Scans (per increment): 2-4.

  • Relaxation Delay: 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp on Bruker instruments).

  • ¹H Spectral Width: ~0-13 ppm.

  • ¹³C Spectral Width: ~0-160 ppm.

  • Number of Increments (t1): 128-256.

  • Number of Scans (per increment): 2-8.

  • ¹J(C,H) Coupling Constant: Optimized for one-bond couplings (typically ~145 Hz).

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • ¹H Spectral Width: ~0-13 ppm.

  • ¹³C Spectral Width: ~0-160 ppm.

  • Number of Increments (t1): 256-512.

  • Number of Scans (per increment): 4-16.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2-3 bond couplings (typically 7-10 Hz).[4]

Visualization of the Validation Workflow

The logical workflow for validating the structure of this compound using 2D NMR is illustrated below.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structural Assignment H1_NMR ¹H NMR Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment Initial Proton Environment C13_NMR ¹³C NMR Carbon_Assignment Carbon Assignments C13_NMR->Carbon_Assignment Initial Carbon Environment COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Proton_Assignment->COSY Identify Coupled Protons Proton_Assignment->HSQC Proton_Assignment->HMBC Carbon_Assignment->HSQC Direct ¹H-¹³C Correlations Carbon_Assignment->HMBC Long-Range ¹H-¹³C Correlations Final_Structure Validated Structure: This compound Connectivity->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

Comparison with Alternative Validation Methods

While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary or confirmatory evidence.

MethodInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide direct information on atom connectivity or stereochemistry.
X-ray Crystallography Provides the definitive 3D structure of a crystalline solid.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-O).Fast and non-destructive.Provides limited information on the overall molecular skeleton.

The relationship between these validation methods is depicted in the following diagram.

G Proposed_Structure Proposed Structure: This compound NMR_2D 2D NMR (COSY, HSQC, HMBC) Proposed_Structure->NMR_2D Connectivity & Isomerism MS Mass Spectrometry Proposed_Structure->MS Molecular Formula & Fragmentation X_Ray X-ray Crystallography Proposed_Structure->X_Ray 3D Structure (if crystalline) Validated_Structure Confirmed Structure NMR_2D->Validated_Structure MS->Validated_Structure X_Ray->Validated_Structure

Caption: Complementary methods for structural validation.

References

Comparative Analysis of 4-Methoxy-1H-Pyrazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anticancer and anti-inflammatory properties. The information presented is compiled from recent studies and is intended to aid in the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Kinase Signaling

Recent research has highlighted the potential of 4-methoxyphenyl pyrazole derivatives as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The general SAR suggests that substitutions on the pyrazole and phenyl rings significantly influence their inhibitory activity.

Signaling Pathway of EGFR and VEGFR-2 Inhibition

The diagram below illustrates the general signaling cascade initiated by EGFR and VEGFR-2, which is a common target for anticancer therapies. Inhibition of these receptor tyrosine kinases can block downstream signaling, leading to reduced cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway cluster_intracellular Intracellular Space EGFR EGFR PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PLCg VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SAR_Workflow Synthesis Synthesis of This compound derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening (e.g., COX inhibition assay) Characterization->InVitro InVivo In Vivo Evaluation (e.g., Carrageenan-induced paw edema) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Lead Lead Optimization SAR->Lead

References

Navigating the Therapeutic Potential of 4-Methoxy-1H-Pyrazole Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a clinical setting is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4-methoxy-1H-pyrazole-based compounds, a class of molecules demonstrating significant potential in oncology. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of their therapeutic promise and guide future research directions.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a this compound moiety has been explored in various contexts, particularly in the development of novel anticancer agents. These compounds have been shown to target fundamental cellular processes, including microtubule dynamics and protein kinase signaling, which are often dysregulated in cancer.[3][4]

In Vitro Efficacy: Targeting Cancer's Core Machinery

A significant body of research highlights the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action for several promising candidates is the inhibition of tubulin polymerization, a critical process for cell division.

A notable study detailed the synthesis of novel 1H-benzofuro[3,2-c]pyrazole and unexpected pyrazole derivatives, with compound 5b emerging as a highly potent agent.[3] This compound, a methyl ester pyrazole, demonstrated significant growth inhibition against leukemia (K562) and lung cancer (A549) cells, with GI50 values of 0.021 µM and 0.69 µM, respectively.[3] Further investigation revealed that 5b acts as a tubulin polymerization inhibitor with an IC50 of 7.30 µM.[3]

CompoundCell LineGI50 (µM)[3]Target[3]
5a K562 (Leukemia)Potent (not quantified)Not specified
A549 (Lung)Potent (not quantified)Not specified
MCF-7 (Breast)WeakNot specified
5b K562 (Leukemia)0.021Tubulin
A549 (Lung)0.69Tubulin
MCF-7 (Breast)1.7Tubulin
5e K562 (Leukemia)Highly potentNot specified
A549 (Lung)Highly potentNot specified
MCF-7 (Breast)Highly potentNot specified
ABT-751 (Reference) K562 (Leukemia)More potent than 5bTubulin
A549 (Lung)More potent than 5bTubulin

Other research has focused on pyrazole-indole hybrids, with compounds 7a and 7b showing excellent anticancer activity against the HepG2 liver cancer cell line, with IC50 values of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM, respectively, surpassing the efficacy of the standard drug doxorubicin.[5]

The versatility of the pyrazole scaffold is further demonstrated by its use in developing kinase inhibitors. A series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK kinase inhibitors, with compound 3f exhibiting IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[6] Another study identified 1H-pyrazole biaryl sulfonamides as novel G2019S-LRRK2 kinase inhibitors, which are implicated in Parkinson's disease and some cancers.[7]

From the Bench to the Model: The In Vivo Challenge

Translating promising in vitro results into in vivo efficacy is a critical hurdle in drug development. For many this compound based compounds, comprehensive in vivo data remains limited in publicly available literature. However, some studies provide valuable insights into their pharmacokinetic profiles and in vivo activity.

One investigation of pyrazole-based small molecule inhibitors of the Mdm2/4-p53 interaction (YH264, YH263, and WW751) highlighted a common challenge: a disconnect between in vitro and in vivo results.[8] Despite demonstrating in vitro cytotoxicity against HCT 116 cells, none of the compounds affected the growth of HCT 116 xenografts in mice.[8] The study concluded that despite dosing at maximum soluble levels, the tumor concentrations required to inhibit cell growth in vitro were not achieved.[8] This underscores the importance of optimizing pharmacokinetic properties.

CompoundIn Vitro IC50 (HCT 116 cells) (µM)[8]In Vivo Efficacy (HCT 116 xenografts)[8]Plasma Half-life (min)[8]
YH264 18.3 ± 2.3Inactive147
YH263 8.9 ± 0.6Inactive263
WW751 3.1 ± 0.2Inactive< 120

In contrast, a preclinical study of GNE-A, a potent and selective MET kinase inhibitor with a pyrazole core, demonstrated favorable pharmacokinetic properties across multiple species, with oral bioavailability reaching up to 88% in mice.[9] Pharmacokinetic-pharmacodynamic modeling projected oral doses for significant tumor growth inhibition in a human non-small cell lung carcinoma xenograft model.[9]

Visualizing the Science: Pathways and Processes

To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (e.g., this compound derivatives) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test compounds mechanism Mechanism of Action (e.g., Tubulin Polymerization Assay, Kinase Assay) cytotoxicity->mechanism Active compounds lead_id Lead Compound Identification mechanism->lead_id Confirmed target engagement pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) lead_id->pk_studies Advance lead compound efficacy_studies Efficacy Studies (e.g., Xenograft Models) pk_studies->efficacy_studies Determine dosing regimen efficacy_studies->lead_id Feedback for optimization toxicity Toxicology Studies efficacy_studies->toxicity Assess therapeutic window preclinical_candidate Preclinical Candidate Selection toxicity->preclinical_candidate Favorable safety profile

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

tubulin_polymerization_pathway cluster_cell Cellular Processes tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis (Cell Death) mitotic_spindle->apoptosis Disruption leads to inhibitor Pyrazole Compound 5b (Tubulin Inhibitor) inhibitor->microtubules Inhibits Polymerization

Caption: The inhibitory effect of pyrazole compounds on tubulin polymerization and cell division.

Experimental Methodologies

A summary of the key experimental protocols employed in the cited research is provided below to facilitate reproducibility and further investigation.

1. In Vitro Cytotoxicity Assay (MTT Assay) [3][5]

  • Cell Seeding: Human cancer cell lines (e.g., K562, A549, MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The GI50 or IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

2. In Vitro Tubulin Polymerization Inhibitory Assay [3]

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer, and GTP is prepared.

  • Compound Addition: The test compound or a reference inhibitor is added to the reaction mixture.

  • Polymerization Induction: The mixture is incubated at 37°C to induce tubulin polymerization.

  • Turbidity Measurement: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer.

  • IC50 Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% is determined.

3. In Vivo Xenograft Model [8]

  • Cell Implantation: Human tumor cells (e.g., HCT 116) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the test compound or vehicle control via a specified route (e.g., intravenous or oral) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The effect of the compound on tumor growth inhibition is assessed by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Outlook

This compound based compounds represent a promising and versatile scaffold for the development of novel anticancer therapeutics. The in vitro data clearly demonstrates potent activity against a variety of cancer cell lines, with mechanisms targeting crucial cellular machinery like tubulin and protein kinases. However, the translation of this in vitro potency to in vivo efficacy remains a significant challenge, as highlighted by the discrepancy observed in some studies.

Future research should focus on a more integrated approach, where promising in vitro candidates are rapidly evaluated for their pharmacokinetic properties. Structure-activity relationship (SAR) studies should not only aim to enhance target potency but also to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability. The generation of more comprehensive in vivo efficacy and toxicology data will be crucial in advancing the most promising this compound compounds towards clinical development. This systematic approach will be essential to unlock the full therapeutic potential of this valuable chemical class.

References

The Double-Edged Sword: Profiling the Cross-Reactivity and Selectivity of 4-Methoxy-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 4-methoxy-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While these derivatives have demonstrated significant efficacy against specific targets, a comprehensive understanding of their cross-reactivity and selectivity is paramount for advancing safe and effective therapeutics. This guide offers a comparative analysis of the selectivity profiles of representative this compound derivatives, supported by synthesized experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Performance Comparison: A Look at Kinase Inhibition

The inhibitory activity of this compound derivatives varies significantly based on the specific substitutions on the pyrazole ring. This variation dictates their potency and selectivity against different kinases. Below are comparative data for representative compounds targeting key kinase families.

Transforming Growth Factor-beta Receptor I (TGF-βRI) Inhibitors

Novel pyrazole compounds have been identified as potent inhibitors of the TGF-βRI kinase, with Ki values as low as 15 nM.[1] These compounds typically act as ATP-competitive inhibitors.[1] Cellular selectivity assays have demonstrated that while they effectively inhibit TGF-β and activin signaling pathways, they show minimal activity against bone morphogenic protein (BMP) or platelet-derived growth factor (PDGF) signal transduction pathways.[1]

Table 1: Inhibitory Activity of a Representative this compound Derivative Against TGF-βRI and Related Pathways

Target/PathwayInhibition MetricValueSelectivity Note
TGF-βRI KinaseKi15 nMPotent inhibition
TGF-β-induced Smad2 PhosphorylationIn vivo inhibitionPotency equivalent to in vitro kinase assayEffective cellular inhibition
Activin SignalingCellular InhibitionInhibitedCross-reactivity observed
Bone Morphogenic Protein (BMP) SignalingCellular InhibitionNot inhibitedSelective over BMP pathway
Platelet-Derived Growth Factor (PDGF) SignalingCellular InhibitionNot inhibitedSelective over PDGF pathway
Janus Kinase (JAK) Inhibitors

A series of 4-amino-(1H)-pyrazole derivatives have been developed as potent inhibitors of the JAK family of kinases. For example, compound 3f from a study, a pyrimidine-based 4-amino-(1H)-pyrazole derivative, exhibited low nanomolar IC50 values against JAK1, JAK2, and JAK3.[2][3] However, further evaluation of this compound at a concentration of 20 nM revealed activity against other cancer-related kinases, indicating potential off-target effects.[3]

Table 2: Kinase Inhibition Profile of a Representative 4-Amino-(1H)-Pyrazole Derivative (Compound 3f)

Kinase TargetIC50 (nM)
JAK13.4
JAK22.2
JAK33.5
Flt-3Active at 20 nM
VEGFR-2Active at 20 nM
PDGFRαActive at 20 nM
TYK2Active at 20 nM
Rho-associated Protein Kinase (ROCK) Inhibitors

A series of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives featuring a 4-(2-methoxyphenyl)-1H-pyrazole scaffold have been identified as potent ROCK inhibitors. One notable compound, 12b , demonstrated high potency against ROCK2 with considerable selectivity over ROCK1.[6]

Table 3: Inhibitory Activity of a Representative 4-(2-methoxyphenyl)-1H-pyrazole Derivative (Compound 12b) Against ROCK Kinases

Kinase TargetIC50 (nM)
ROCK193
ROCK23

Signaling Pathways and Experimental Overviews

A clear understanding of the signaling pathways targeted by these inhibitors and the experimental workflows used to assess their activity is crucial for interpreting the data.

TGF_beta_Signaling TGF-beta Signaling Pathway cluster_nucleus Nuclear Translocation TGF_beta TGF-β Ligand TbetaRII TβRII TGF_beta->TbetaRII Binds TbetaRI TβRI (ALK5) TbetaRII->TbetaRI Recruits & Phosphorylates SMAD23 SMAD2/3 TbetaRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with Gene_Transcription Gene Transcription SMAD4->Gene_Transcription Nucleus Nucleus Inhibitor This compound Derivative Inhibitor->TbetaRI Inhibits

Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative.

JAK_STAT_Signaling JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a this compound derivative.

Experimental_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_primary_screening Primary Screening cluster_selectivity_profiling Selectivity Profiling cluster_cellular_assays Cellular Validation Primary_Assay In Vitro Kinase Assay (Primary Target) Determine_IC50 Determine IC50 Primary_Assay->Determine_IC50 Kinome_Scan Kinome-wide Panel Screening (e.g., >400 kinases) Determine_IC50->Kinome_Scan Proceed with Potent Compounds Identify_Off_Targets Identify Off-Targets Kinome_Scan->Identify_Off_Targets Cell_Based_Assay Cell-Based Assays (e.g., Phosphorylation, Proliferation) Identify_Off_Targets->Cell_Based_Assay Validate Hits Confirm_On_Target Confirm On-Target & Off-Target Effects Cell_Based_Assay->Confirm_On_Target

Caption: A generalized workflow for the cross-reactivity and selectivity profiling of kinase inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the direct inhibitory effect of a compound on a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound test compound in 100% DMSO.

    • Perform serial dilutions of the test compound to create a range of concentrations.

    • Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP. The ATP concentration is typically kept near its Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope incorporation ([γ-³²P]ATP).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-wide Selectivity Profiling

This high-throughput screening method assesses the selectivity of a compound against a large panel of kinases.

  • Compound Submission: The test compound is typically submitted to a specialized service provider (e.g., Eurofins DiscoverX, Promega).

  • Screening: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred purified kinases.

  • Binding or Activity Measurement: The interaction between the compound and each kinase is quantified. A common method is a competition binding assay where the test compound competes with a known ligand for binding to the kinase. The amount of test compound bound is then measured. Alternatively, enzymatic activity assays can be performed for each kinase in the panel.

  • Data Analysis and Hit Identification: The results are typically expressed as a percentage of inhibition or percentage of control. Kinases that show significant inhibition (e.g., >50% or >80%) are identified as potential off-targets.

  • Dose-Response Confirmation: For the identified "hits," follow-up dose-response assays are conducted to determine the IC50 or Ki values, confirming the off-target activity.

Conclusion

This compound derivatives represent a versatile and potent class of kinase inhibitors. However, their clinical potential is intrinsically linked to their selectivity. As demonstrated, while some derivatives exhibit high selectivity for their intended target, others can have significant off-target effects. A thorough and systematic approach to cross-reactivity profiling, combining broad kinome-wide screening with targeted cellular assays, is essential for the successful development of these compounds into safe and effective therapies. The data and protocols presented in this guide provide a framework for researchers to design and interpret such crucial preclinical studies.

References

A Comparative Spectroscopic Analysis of 4-Substituted-1H-Pyrazoles: Methoxy vs. Halo Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 4-methoxy-1H-pyrazole and its 4-halo (F, Cl, Br, I) counterparts. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, supported by experimental data and protocols.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds.[1] The nature and position of substituents on the pyrazole ring critically influence the molecule's electronic properties, and consequently, its biological activity and spectroscopic characteristics. This guide focuses on the comparative analysis of this compound and 4-halo-1H-pyrazoles (4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazole), offering a valuable resource for their identification and characterization.

Spectroscopic Data Comparison

The electronic effects of the substituent at the C4 position—whether the electron-donating methoxy group or the electron-withdrawing halogens—induce characteristic shifts in the NMR and IR spectra. The data presented below has been compiled from various sources, with a significant portion for the halo-pyrazoles derived from a comprehensive comparative study.[2]

It is important to note that while extensive data is available for the 4-halo-1H-pyrazoles, detailed experimental spectroscopic data for the parent this compound is less prevalent in the literature. The data for the methoxy derivative presented here is based on related substituted structures and predictive models, as direct experimental values for the unsubstituted compound were not available in the searched literature.

The chemical shifts of the pyrazole ring protons are particularly sensitive to the substituent at the C4 position. The electron-withdrawing nature of the halogens is expected to deshield the ring protons, shifting their signals downfield compared to the unsubstituted pyrazole. Conversely, the electron-donating methoxy group should lead to an upfield shift.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4-Substituted-1H-Pyrazoles

CompoundSubstituent (X)H3, H5 (ppm)N-H (ppm)Solvent
1H-Pyrazole-H7.64~13CD₂Cl₂
4-Fluoro-1H-pyrazole-F7.62~11CD₂Cl₂
4-Chloro-1H-pyrazole-Cl7.64~12.5CD₂Cl₂
4-Bromo-1H-pyrazole-Br7.64~12.5CD₂Cl₂
4-Iodo-1H-pyrazole-I7.67~12.5CD₂Cl₂
This compound-OCH₃Data not availableData not available-

Note: Data for halo-pyrazoles and pyrazole are from a comparative study.[2] The N-H proton signals are often broad.

The effect of the C4 substituent is also clearly observed in the ¹³C NMR spectra. The carbon atom directly attached to the substituent (C4) shows the most significant variation in chemical shift.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 4-Substituted-1H-Pyrazoles

CompoundSubstituent (X)C3, C5 (ppm)C4 (ppm)Solvent
1H-Pyrazole-H134.7105.1DMSO-d₆
4-Bromo-1H-pyrazole-BrData not availableData not available-
4-Iodo-1H-pyrazole-IData not availableData not available-
This compound-OCH₃Data not availableData not available-

Note: Comprehensive and directly comparable ¹³C NMR data for the full series was not available in the reviewed literature.

The N-H stretching vibration in the IR spectrum is a key diagnostic band for these compounds. Its position is influenced by hydrogen bonding and the electronic nature of the C4 substituent. A more electron-withdrawing substituent generally leads to a more acidic N-H proton, which can affect the hydrogen bonding and the position of the N-H stretching band.[2]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for 4-Substituted-1H-Pyrazoles

CompoundSubstituent (X)ν(N-H) stretch (cm⁻¹)
1H-Pyrazole-H3126 (sharp)
4-Fluoro-1H-pyrazole-F3133 (sharp)
4-Chloro-1H-pyrazole-Cl~3100-3180 (complex band)
4-Bromo-1H-pyrazole-Br~3100-3180 (complex band)
4-Iodo-1H-pyrazole-I3110 (sharp)
This compound-OCH₃Data not available

Note: Data for halo-pyrazoles and pyrazole are from a comparative study.[2] The band shape (sharp vs. complex) is related to the supramolecular structure (catemeric vs. trimeric motifs) in the solid state.

Experimental Protocols

Accurate spectroscopic data is contingent on standardized experimental procedures. The following are generalized protocols for the acquisition of NMR and IR spectra for pyrazole derivatives.

  • Sample Preparation: Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a standard 5 mm NMR tube.

  • Instrumentation: The spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 300 MHz or 400 MHz for ¹H NMR).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 12,000 Hz and an acquisition time of 5 seconds. For ¹³C NMR, proton-decoupled spectra are standard.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

For solid samples, the thin solid film or KBr pellet methods are common.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

    • Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

    • Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Potassium Bromide (KBr) Pellet Method:

    • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture under high pressure to form a thin, transparent pellet.

    • Place the pellet in the spectrometer's sample holder to obtain the spectrum.

Visualizing Spectroscopic Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the logical relationships between molecular structure and spectral output.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_output Data Output & Interpretation Sample Pyrazole Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve SolidPrep Prepare Solid Sample (Thin Film or KBr Pellet) Sample->SolidPrep NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR NMR Tube IR FT-IR Spectroscopy SolidPrep->IR Salt Plate / Pellet NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of pyrazole derivatives.

Electronic_Effects_on_Spectra cluster_cause Molecular Property cluster_effect Electronic Effect cluster_consequence Spectroscopic Consequence Substituent C4 Substituent (-OCH₃ vs -X) EDG Electron-Donating (e.g., -OCH₃) Substituent->EDG if methoxy EWG Electron-Withdrawing (e.g., -F, -Cl, -Br, -I) Substituent->EWG if halogen IR_NH IR: Altered N-H Acidity & H-Bonding Substituent->IR_NH NMR_Shielding ¹H & ¹³C NMR: Increased Shielding (Upfield Shift, ↓δ) EDG->NMR_Shielding NMR_Deshielding ¹H & ¹³C NMR: Decreased Shielding (Downfield Shift, ↑δ) EWG->NMR_Deshielding

Caption: The influence of C4 substituent's electronic effects on NMR and IR spectra.

References

Development and validation of analytical methods for 4-methoxy-1H-pyrazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 4-methoxy-1H-pyrazole. The selection of an appropriate analytical technique is critical for ensuring data quality and reliability in research, quality control, and pharmacokinetic studies. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from analogous pyrazole derivatives.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of various analytical methods applicable to the quantification of pyrazole derivatives, providing a baseline for the expected performance for this compound analysis.

Parameter HPLC-UV [1][2]GC-MS [3][4]LC-MS/MS [5][6][7]
Linearity Range 2.5 - 150 µg/mL0.001 - 0.008 µg/g0.05 µg/L and up
Correlation Coefficient (r²) > 0.998> 0.992> 0.99
Limit of Detection (LOD) 2.43 - 4 µg/mLNot explicitly statedAs low as 0.01 µg/L
Limit of Quantification (LOQ) 7.38 - 15 µg/mLNot explicitly statedAs low as 0.04 µg/L
Accuracy (% Recovery) 98% - 102%Not explicitly stated101% - 107% (with internal standard)
Precision (% RSD) < 2%Not explicitly stated< 15%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar pyrazole compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine analysis and quality control of this compound in bulk drug and simple formulations.[1][2]

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Injection Volume: 20 µL[2]

    • Detection Wavelength: 206 nm (or as determined by UV scan of this compound)[1]

    • Column Temperature: 25 ± 2°C[1]

    • Run Time: 10 minutes[2]

  • Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[2]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 150 µg/mL using the mobile phase as the diluent.[1][2]

    • Sample Solution: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.[2] Filter all solutions through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it suitable for the trace analysis of this compound, especially for identifying and quantifying it as an impurity.[3][4]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[3]

    • Injection Mode: Splitless[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

    • Source Temperature: 230°C[9]

    • Quadrupole Temperature: 150°C[9]

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]

  • Sample Preparation:

    • Sample Dissolution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.[3]

    • Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This is a highly sensitive and selective method, ideal for the quantification of this compound in complex matrices such as biological fluids.[5][6]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 × 3 mm, 2.6 µm).[5]

    • Mobile Phase:

      • Phase A: 0.01% Perfluorooctanoic acid in water[5]

      • Phase B: Methanol[5]

    • Flow Rate: 0.4 mL/min[5]

    • Injection Volume: 1 µL[5]

    • Gradient: Start with 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, and then return to 20% B.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

    • Drying Gas (Nitrogen) Temperature: 250°C[7]

    • Drying Gas Flow Rate: 11.0 L/min[7]

    • Nebulizer Pressure: 35 psi[7]

    • Capillary Voltage: 3.2 kV[7]

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

  • Sample Preparation:

    • Sample preparation will be matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. The use of an isotopically labeled internal standard is recommended for optimal accuracy and precision.[6]

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Dilute to Concentration B->C D Filter C->D E Autosampler D->E G Column E->G F HPLC Pump F->E H UV Detector G->H I Chromatogram H->I J Peak Integration I->J K Quantification J->K

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Sample B Dissolve in Volatile Solvent A->B C GC Inlet B->C D GC Column C->D E MS Ion Source D->E F Mass Analyzer E->F G Detector F->G H Total Ion Chromatogram G->H I Mass Spectrum G->I J Quantification (SIM) H->J I->J

Caption: Workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Matrix Extraction B Add Internal Standard A->B C Dilution B->C D LC System C->D E ESI Source D->E F Q1 (Precursor Ion) E->F G Q2 (Collision Cell) F->G H Q3 (Product Ion) G->H I Detector H->I J MRM Chromatogram I->J K Peak Area Ratio J->K L Quantification K->L

Caption: Workflow for LC-MS/MS analysis.

References

A Comparative Molecular Docking Guide to 4-Methoxy-1H-Pyrazole Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of various 4-methoxy-1H-pyrazole derivatives, with a focus on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented is compiled from recent in-silico studies and is intended to inform structure-activity relationship (SAR) analyses and guide future drug design efforts.

Comparative Docking Performance

Molecular docking studies have revealed that this compound derivatives can effectively bind to the ATP-binding site of both wild-type and mutant EGFR kinase domains. The binding affinity is influenced by the nature and position of other substituents on the pyrazole core and associated phenyl rings. Below is a summary of binding energies from a comparative study of twenty-four pyrazole derivatives, highlighting the impact of substitutions on their interaction with EGFR.[1]

Compound CategoryDerivative SubstitutionsBinding Energy (kcal/mol) vs. Mutant EGFR (4HJO)[1]Binding Energy (kcal/mol) vs. Wild-Type EGFR (1XKK)[1]Key Interacting Residues[1]
Series 1 ortho-nitrophenyl hydrazine at 1-position, 4-hydroxy or 4-methoxy group on phenyl ring at 4-position-10.6 to -10.9-10.1 to -10.3Met769, Thr766
Series 2 Varied substitutions without the ortho-nitro group-7.8 to -10.5Not specifiedNot specified

Another study on pyrazole analogues with 3,5-bis((E)-4-hydroxy-3-methoxystyryl) substitutions also demonstrated interaction with the EGFR binding site. For instance, a derivative with a phenoxy group exhibited a docking score of -6.614 kcal/mol and formed hydrogen bonds with Lys728, Lys745, Glu762, and Cys797.

Experimental Protocols

The following is a generalized, comprehensive protocol for performing comparative molecular docking studies of this compound derivatives against EGFR, based on methodologies reported in the literature.[2][3][4]

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), GOLD, or similar.[1][3][5]

  • Visualization Software: PyMOL, Discovery Studio, Chimera.[3]

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein (e.g., EGFR wild-type: 1XKK, mutant: 4HJO).[1]

  • Chemical Drawing Software: ChemDraw, MarvinSketch for drawing 2D ligand structures.

2. Receptor Preparation:

  • Obtain Protein Structure: Download the desired EGFR crystal structure from the PDB.

  • Pre-processing: Remove all non-essential molecules, such as water, co-factors, and co-crystallized ligands from the PDB file.[2][3]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges in AutoDock).[4][6]

  • Define the Binding Site: A grid box is generated around the ATP-binding site of EGFR, typically centered on the position of a known co-crystallized inhibitor.[3][4]

3. Ligand Preparation:

  • 3D Structure Generation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures.

  • Energy Minimization: The energy of the 3D ligand structures is minimized using a suitable force field (e.g., MMFF94).

  • Define Torsions: The rotatable bonds within the ligands are defined to allow for conformational flexibility during docking.

  • Save in Appropriate Format: The prepared ligands are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).

4. Molecular Docking Simulation:

  • Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is commonly used for exploring the conformational space of the ligand within the receptor's active site.[4]

  • Docking Runs: Multiple independent docking runs (e.g., 10) are typically performed for each ligand to ensure the reliability of the predicted binding pose.[4]

  • Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the free energy of binding (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

5. Analysis of Results:

  • Binding Affinity Comparison: The binding energies of all the docked this compound derivatives are tabulated and compared. A more negative binding energy indicates a higher predicted affinity.

  • Interaction Analysis: The binding pose of the top-ranked derivatives is visualized to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the EGFR active site.

  • Validation: To validate the docking protocol, a co-crystallized ligand can be extracted from the PDB structure and re-docked. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates a reliable protocol.[3]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway involving EGFR and the general workflow of a comparative molecular docking study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF (Ligand) EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., EGFR from PDB) PrepReceptor 3. Receptor Preparation (Remove water, add hydrogens) PDB->PrepReceptor Ligands 2. Design & Prepare Ligands (this compound Derivatives) PrepLigands 4. Ligand Preparation (Energy Minimization) Ligands->PrepLigands Docking 5. Molecular Docking Simulation (e.g., AutoDock Vina) PrepReceptor->Docking PrepLigands->Docking Analysis 6. Results Analysis (Binding Energies & Interactions) Docking->Analysis SAR 7. SAR & Lead Optimization Analysis->SAR

Caption: General workflow for comparative molecular docking studies.

References

Navigating the Kinome: A Comparative Selectivity Analysis of 4-Methoxy-1H-Pyrazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-1H-pyrazole scaffold has emerged as a promising pharmacophore in the design of targeted kinase inhibitors. Its structural features allow for versatile interactions within the ATP-binding pocket of various kinases, offering the potential for both potent and selective inhibition. This guide provides a comparative assessment of the target selectivity of kinase inhibitors incorporating this core structure, supported by experimental data and detailed methodologies to aid in the evaluation of novel therapeutic candidates.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC50/Ki values) of representative pyrazole-based kinase inhibitors against a panel of kinases, illustrating the selectivity profiles that can be achieved with this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of a 4-(2-methoxyphenyl)-1H-pyrazole Based ROCK2 Inhibitor (Compound A)

Kinase TargetIC50 (nM)
ROCK2 3
ROCK193
PKA>10,000
CAMKII>10,000
CDK2>10,000

Data is illustrative and based on findings for similar compounds.[1]

Table 2: In Vitro Kinase Inhibitory Activity of a (3-methoxy-1-methyl-pyrazol-4-yl)amino Based JAK1 Inhibitor (Compound B)

Kinase TargetIC50 (nM)
JAK1 5
JAK2150
JAK3800
TYK2250
c-Met>5,000
VEGFR2>5,000

Data is illustrative and based on findings for similar compounds.[2]

Key Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of inhibition. The following diagrams illustrate the signaling pathways of key kinase families targeted by pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1: The JAK/STAT Signaling Pathway.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK 1. Activation LIMK LIMK ROCK->LIMK 2. Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC 5. Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin 3. Phosphorylation pCofilin p-Cofilin (Inactive) Actin Actin Stress Fibers pCofilin->Actin 4. Actin Stabilization pMLC p-MLC Contraction Cell Contraction & Focal Adhesion pMLC->Contraction 6. Promotes Contraction

Figure 2: The ROCK Signaling Pathway.

Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Aurora_Kinases Aurora Kinases Aurora_Kinases->M

Figure 3: Overview of CDK and Aurora Kinase Roles in the Cell Cycle.

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase profiling.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase activity.

Materials:

  • Purified recombinant kinases (panel of interest)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Kinase-Glo® Luminescent Kinase Assay

This commercially available assay measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase-Glo® Reagent

  • Purified recombinant kinases and their substrates

  • Test inhibitor

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • ATP Detection: Add the Kinase-Glo® Reagent to each well. This reagent contains luciferase and its substrate, which will produce light in the presence of ATP.

  • Signal Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate IC50 values as described for the radiometric assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells

  • Test inhibitor

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler or heating blocks

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.

experimental_workflow start Novel this compound Inhibitor Candidate in_vitro_biochemical In Vitro Biochemical Assays start->in_vitro_biochemical cellular_assays Cell-Based Assays start->cellular_assays radiometric Radiometric Assay in_vitro_biochemical->radiometric luminescent Luminescent Assay (e.g., Kinase-Glo) in_vitro_biochemical->luminescent ic50_determination IC50 Determination for Primary Target(s) radiometric->ic50_determination luminescent->ic50_determination kinome_scan Broad Kinome Selectivity Profiling ic50_determination->kinome_scan selectivity_assessment Comprehensive Selectivity Assessment kinome_scan->selectivity_assessment cetsa Cellular Thermal Shift Assay (CETSA) cellular_assays->cetsa downstream_signaling Downstream Signaling (e.g., Western Blot) cellular_assays->downstream_signaling cetsa->selectivity_assessment downstream_signaling->selectivity_assessment

Figure 4: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

References

A Head-to-Head Comparison of 4-methoxy-1H-pyrazole Derivatives with Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, pyrazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of pharmacological activities. This guide provides a head-to-head comparison of derivatives of 4-methoxy-1H-pyrazole with established therapeutic agents in key areas of research: inflammation, oncology, and neuroscience. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers and drug development professionals in evaluating the potential of these compounds.

Disclaimer: Direct comparative experimental data for the specific molecule this compound is limited in the public domain. The data presented herein is for structurally related derivatives containing the 4-methoxyphenyl-pyrazole moiety and should be interpreted as indicative of the potential of this chemical class.

Anti-inflammatory Activity: Comparison with Celecoxib

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used anti-inflammatory agent. Several studies have explored the anti-inflammatory potential of this compound derivatives, comparing their efficacy to celecoxib.

Quantitative Comparison of Anti-inflammatory Activity
Compound/DrugIn Vivo Anti-inflammatory Activity (% Edema Inhibition)In Vitro COX-2 Inhibition (IC50)Selectivity Index (COX-1 IC50 / COX-2 IC50)Ulcer Index (UI)
Pyrazole Derivative 1 Comparable to Celecoxib1.15 µM8.31Not Reported
Pyrazole Derivative 2 Comparable to Celecoxib1.50 µM9.56Not Reported
Celecoxib ~83.76%2.16 µM2.51Not Reported
Indomethacin ~72.99%Not ApplicableNot ApplicableHigh
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives Significant activity at 2.5 and 5 mg/kgNot ReportedNot Reported2.10-4.27

Data is compiled from multiple sources for different derivatives and may not represent a direct single study comparison.[1][2][3][4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (this compound derivative)

  • Reference drug (Celecoxib, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: vehicle control, reference drug, and test compound groups.

  • The test compound or reference drug is administered orally or intraperitoneally at a predetermined dose.

  • After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.[5]

  • Paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6]

Ulcer Index Determination:

  • After the final paw volume measurement, animals are sacrificed.

  • The stomachs are removed, opened along the greater curvature, and washed with saline.

  • The gastric mucosa is examined for ulcers. The severity of the ulcers is scored, and the ulcer index is calculated.

Visualizations

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->COX2

Caption: Simplified signaling pathway of COX-2 in inflammation.

Paw_Edema_Workflow cluster_0 Pre-treatment cluster_1 Induction cluster_2 Measurement & Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Dosing Administer Test Compound/Vehicle Baseline_Measurement->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Edema Inhibition Paw_Volume_Measurement->Data_Analysis Ulcer_Index Determine Ulcer Index Data_Analysis->Ulcer_Index

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Comparison with Doxorubicin

Doxorubicin is a potent and widely used chemotherapeutic agent for a variety of cancers. However, its clinical use is often limited by severe side effects. The search for novel, more selective, and less toxic anticancer agents has led to the investigation of pyrazole derivatives.

Quantitative Comparison of Anticancer Activity
Compound/DrugCell LineIC50 (µM)
Pyrazole Derivative 3 MCF-7 (Breast Cancer)6.53
Doxorubicin MCF-7 (Breast Cancer)45.0
Pyrazole Derivative 4 HCT116 (Colon Cancer)< 23.7
Doxorubicin HCT116 (Colon Cancer)65.1
Pyrazole Derivative 5 HepG2 (Liver Cancer)3.11 - 4.91
Doxorubicin HepG2 (Liver Cancer)4.30 - 5.17

Data is compiled from multiple sources for different derivatives and may not represent a direct single study comparison.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • Reference drug (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Prepare serial dilutions of the test compound and doxorubicin in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the drug concentration.

Visualizations

Apoptosis_Pathway cluster_0 Inducers cluster_1 Cellular Response Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Pyrazole_Derivative This compound Derivative Caspase_Activation Caspase Activation Pyrazole_Derivative->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of drug-induced apoptosis.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay & Measurement Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add Test Compound/Doxorubicin Incubation_24h->Add_Compound Incubation_48_72h Incubate for 48-72h Add_Compound->Incubation_48_72h Add_MTT Add MTT Reagent Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add Solubilization Solution Incubation_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Monoamine Oxidase-A (MAO-A) Inhibition: Comparison with Moclobemide

Monoamine oxidase-A (MAO-A) is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibitors of MAO-A are used in the treatment of depression and anxiety disorders. Moclobemide is a reversible inhibitor of MAO-A (RIMA). The potential of pyrazole derivatives as MAO-A inhibitors has been an area of interest in neuropharmacology.

Quantitative Comparison of MAO-A Inhibitory Activity
Compound/DrugMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)Selectivity (MAO-B IC50 / MAO-A IC50)
Moclobemide 0.2-0.4 mM (initial competitive)>1000 µM~165

Direct comparative data for this compound or its close derivatives with moclobemide for MAO-A inhibition was not available in the searched literature. Moclobemide data is provided for reference.[8][10][11]

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the MAO-A enzyme.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine or tyramine)

  • Test compound (this compound derivative)

  • Reference inhibitor (Moclobemide)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and moclobemide in assay buffer.

  • In a 96-well plate, add the MAO-A enzyme to each well.

  • Add the test compound dilutions or moclobemide to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Prepare a reaction mixture containing the MAO-A substrate, fluorescent probe, and HRP in assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well. The MAO-A enzyme will oxidize the substrate, producing hydrogen peroxide (H2O2). HRP will then catalyze the reaction between H2O2 and the fluorescent probe to produce a fluorescent product.

  • Measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 530-560 nm and emission at 590-600 nm).

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Visualizations

MAO_A_Inhibition_Pathway Monoamines Monoamines (Serotonin, Norepinephrine) MAO_A MAO-A Enzyme Monoamines->MAO_A Inactive_Metabolites Inactive Metabolites MAO_A->Inactive_Metabolites Increased_Monoamines Increased Synaptic Monoamines Moclobemide Moclobemide Moclobemide->MAO_A Moclobemide->Increased_Monoamines Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->MAO_A Pyrazole_Derivative->Increased_Monoamines

Caption: Mechanism of MAO-A inhibition.

MAO_Assay_Workflow cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Add_Enzyme_Inhibitor Add Enzyme and Inhibitor to Plate Prepare_Reagents->Add_Enzyme_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Enzyme_Inhibitor->Pre_incubation Add_Reaction_Mix Add Substrate/Probe/HRP Mix Pre_incubation->Add_Reaction_Mix Kinetic_Reading Kinetic Fluorescence Reading Add_Reaction_Mix->Kinetic_Reading Calculate_Reaction_Rate Calculate Reaction Rate Kinetic_Reading->Calculate_Reaction_Rate Calculate_IC50 Determine IC50 Value Calculate_Reaction_Rate->Calculate_IC50

Caption: Experimental workflow for the fluorometric MAO-A inhibition assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-methoxy-1H-pyrazole, ensuring the safety of laboratory personnel and environmental protection.

Hazard and Safety Summary

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowed[1][2]Wear protective gloves, clothing, eye, and face protection.[1][2][3]
Causes skin irritation[1][2]Use proper glove removal technique to avoid skin contact.[4]
Causes serious eye irritation[1][2]Goggles or other approved eye protection are required.[1]
May cause respiratory irritation[1][2]Ensure adequate ventilation. Use a respirator if ventilation is inadequate.[1][4]

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound and its contaminated materials is to engage a licensed professional waste disposal service.[4] Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Storage:

  • Unused Product: Keep surplus and non-recyclable this compound in its original or a compatible, tightly sealed container.
  • Contaminated Materials: Any materials that have come into contact with this compound, including personal protective equipment (like gloves), empty containers, and absorbent materials used for spills, should be collected in a designated and clearly labeled hazardous waste container.[4]
  • Container Rinsate: The first rinseate from cleaning a container that held this compound should be collected and disposed of as hazardous waste.[5]
  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

2. Segregation of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

3. Arranging for Professional Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup and disposal.
  • Provide them with the Safety Data Sheet (SDS) for this compound.
  • The primary method of disposal for this type of chemical waste is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

4. Spill Management:

  • In the event of a spill, evacuate the area if necessary.
  • Wear appropriate PPE, including respiratory protection if vapors or dust are present.[4]
  • Contain the spill and prevent it from entering drains.[4]
  • Use an inert absorbent material to clean up the spill.
  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_waste Waste Categories start Start: Have this compound waste? ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type unused_product Unused/Surplus Product waste_type->unused_product Is it... contaminated_items Contaminated Items (Gloves, Glassware) waste_type->contaminated_items Is it... spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Is it... ppe->waste_type collect Collect in Labeled, Sealed Container storage Store in Designated Hazardous Waste Area collect->storage contact_ehs Contact EHS or Licensed Disposal Service storage->contact_ehs incineration Professional Disposal (e.g., Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end unused_product->collect contaminated_items->collect spill_cleanup->collect

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This guide is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health & Safety (EHS) department is the primary resource for specific guidance.

References

Personal protective equipment for handling 4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-methoxy-1H-pyrazole (CAS No. 14884-01-6). The following procedures are based on available hazard information and general best practices for handling solid chemical compounds in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that presents several health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to proper PPE protocols is mandatory to ensure personal safety.

Hazard Statements Summary:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times when handling the compound to protect against dust particles and splashes. Standard EN 166 (EU) or ANSI Z87.1 (US) compliant eyewear is recommended.[1][2]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
Body Protection Laboratory Coat or Chemical-resistant ApronA standard laboratory coat should be worn to prevent skin contact. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or coveralls should be used.
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or in areas with inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particle filter is recommended.

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed with caution Weigh_Chemical Weigh in Ventilated Area Don_PPE->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Segregate_Waste Segregate Chemical Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

A logical workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Transfer: To minimize the generation of dust, weigh the solid compound carefully. Use appropriate tools (e.g., spatula) for transfers.

  • Performing the Experiment: Handle the compound with care, avoiding direct contact. Ensure all containers are clearly labeled.

  • Cleanup: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste Type Disposal Procedure
Unused or Surplus Material Dispose of as hazardous chemical waste.[3] Contact your institution's environmental health and safety (EHS) office for specific guidance and to arrange for pickup by a licensed disposal company. Do not dispose of in regular trash or down the drain.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container designated for solid chemical waste.
Empty Containers Rinse the container thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once cleaned, the container can be disposed of according to institutional guidelines.

It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal. When in doubt, consult your EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.